Synthesis and Mechanistic Evaluation of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Introduction & Pharmacophore Significance In modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Introduction & Pharmacophore Significance
In modern drug discovery, the pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore frequently utilized to target kinase inhibitors and GPCR modulators. The specific derivative, 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3)1, introduces a terminal alkyne at the C4 position. This functionalization is highly strategic; it serves as a versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or further Sonogashira cross-couplings, allowing for rapid late-stage diversification of drug candidates.
As a Senior Application Scientist, I have evaluated numerous synthetic routes for this building block. The most robust, scalable, and field-proven method involves a two-step sequence starting from a commercially available 4-halo-pyrazole ester, followed by a global deprotection/saponification event.
Retrosynthetic Strategy: Causality in Route Design
The synthesis relies on a precise retrosynthetic disconnection at the C4-alkyne bond and the C3-ester linkage.
Expertise & Experience: While ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4)2 is a viable starting material, field-proven insights dictate the use of the iodo-derivative, ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1354705-40-0)3. The lower bond dissociation energy of the C-I bond significantly accelerates the oxidative addition step in the palladium catalytic cycle. This allows for milder reaction conditions (60 °C vs. 90 °C), which critically suppresses the copper-catalyzed Glaser homocoupling of the alkyne—a common yield-killing side reaction.
Retrosynthetic pathway for 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Quantitative Data Summaries
To ensure reproducibility, the stoichiometric parameters for both synthetic workflows are summarized below.
Table 1: Reagent Stoichiometry for Sonogashira Coupling
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Functional Role
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
280.06
1.00
10.0 g
Electrophilic Substrate
Trimethylsilylacetylene (TMSA)
98.22
1.50
5.25 g
Protected Alkyne Source
Pd(PPh₃)₂Cl₂
701.90
0.05
1.25 g
Pre-catalyst
CuI
190.45
0.10
0.68 g
Co-catalyst
Triethylamine (Et₃N)
101.19
5.00
18.0 g
Base / Ligand
Tetrahydrofuran (THF)
72.11
N/A
100 mL
Solvent
Table 2: Reagent Stoichiometry for Global Deprotection & Saponification
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Functional Role
TMS-protected pyrazole ester (Intermediate)
250.37
1.00
8.0 g
Substrate
NaOH (Aqueous, 2M)
40.00
4.00
64 mL
Nucleophile / Base
Methanol (MeOH)
32.04
N/A
80 mL
Protic Solvent
Tetrahydrofuran (THF)
72.11
N/A
40 mL
Solubilizing Co-solvent
Workflow 1: Sonogashira Cross-Coupling
Objective: Install the TMS-protected alkyne at the C4 position via a Pd/Cu co-catalyzed cross-coupling mechanism.
Step-by-Step Methodology
Phase 1: Setup & Rigorous Deoxygenation
Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat for 3 cycles).
Add the starting material (10.0 g), Pd(PPh₃)₂Cl₂ (1.25 g), and CuI (0.68 g) to the flask.
Add anhydrous THF (100 mL) and anhydrous Et₃N (18.0 g).
Causality Note: Sparge the resulting suspension with Argon for a minimum of 15 minutes. Oxygen must be strictly excluded to prevent the Cu-catalyzed oxidative homocoupling of TMSA (Glaser coupling), which would deplete the alkyne stoichiometry and complicate downstream purification.
Phase 2: Reaction Execution
Inject TMSA (5.25 g) dropwise via a gas-tight syringe.
Heat the reaction mixture to 60 °C and maintain stirring for 12 hours. The solution will transition from a pale yellow to a dark brown/black hue, indicating the formation of the active Pd(0) species.
Phase 3: Workup & Isolation
Cool the mixture to ambient temperature. Filter the crude suspension through a tightly packed pad of Celite to remove insoluble palladium black and copper salts.
Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 3:1) to isolate the intermediate.
Sonogashira cross-coupling catalytic cycle highlighting Pd and Cu synergy.
Workflow 2: Global Deprotection & Saponification
Objective: Execute a one-pot cleavage of the labile C-Si bond (TMS removal) and nucleophilic acyl substitution (ester hydrolysis).
Step-by-Step Methodology & Self-Validating Systems
Phase 1: Reaction Execution
Dissolve the purified intermediate (8.0 g) in a biphasic solvent system of MeOH (80 mL) and THF (40 mL).
Causality Note: THF is required to keep the hydrophobic ester fully solubilized, while MeOH provides the protic environment necessary to accelerate the nucleophilic attack of the hydroxide ion.
Cool the solution to 0 °C and add 2M aqueous NaOH (64 mL) dropwise.
Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.
Concentrate the mixture in vacuo to selectively remove the volatile organic solvents (THF, MeOH, and the cleaved TMS-OH/TMS-OMe byproducts).
Validation Step 1 (Impurity Extraction): Dilute the remaining aqueous layer with DI water (50 mL) and wash with Diethyl Ether (2 x 50 mL). Because the target molecule is currently in its highly polar sodium carboxylate salt form, it remains in the aqueous layer. Any unreacted starting material or non-polar organic impurities partition into the ether layer and are discarded.
Validation Step 2 (Product Precipitation): Cool the purified aqueous layer to 0 °C and carefully acidify using 2M HCl until the pH reaches ~2.0. The target pyrazole-3-carboxylic acid (pKa ~3.5) will rapidly protonate and crash out of solution as a highly pure white/off-white precipitate.
Phase 3: Isolation
Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove residual NaCl, and dry under high vacuum for 24 hours.
An In-depth Technical Guide to 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a versatile building block, particularly in the burgeoning fields of click chemistry and targeted protein degradation.
Core Physicochemical Properties
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a solid, typically appearing as a powder[1]. Its fundamental identifiers and properties are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models and data from structurally related compounds.
Not experimentally determined. Predicted to be in the range of 150-170 °C, based on similar pyrazole carboxylic acids.
Solubility
Not experimentally determined. Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in non-polar solvents.
pKa
Not experimentally determined. Predicted to be in the range of 2-4 for the carboxylic acid proton, based on typical pKa values for carboxylic acids.
A common and practical route for the synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is the hydrolysis of its corresponding ethyl or methyl ester. This method is widely used for the preparation of pyrazole carboxylic acids from their ester precursors.
Caption: Proposed synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate (Generalized)
Dissolution: Dissolve ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
Saponification: Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) to the solution.
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Reactivity
The chemical reactivity of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is primarily dictated by its two functional groups: the carboxylic acid and the terminal alkyne.
Carboxylic Acid Group: This group can undergo standard transformations, including esterification, amidation, and conversion to the corresponding acid chloride upon treatment with reagents like thionyl chloride or oxalyl chloride. These reactions allow for the covalent attachment of this pyrazole scaffold to other molecules of interest.
Terminal Alkyne Group: The ethynyl group is a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable triazole linkage with an azide-functionalized molecule.
The unique bifunctional nature of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid makes it a valuable building block in several areas of chemical research, particularly in the development of bioactive molecules.
Building Block for Click Chemistry
As previously mentioned, the terminal alkyne allows this molecule to readily participate in click chemistry reactions. This enables its conjugation to a wide array of molecules, including biomolecules like proteins and nucleic acids, polymers, and surfaces that have been functionalized with an azide group. This modular approach is highly efficient for the rapid synthesis of complex molecular architectures.
Fragment for PROTACs and Chemical Probes
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid can serve as a versatile fragment in the construction of PROTACs. Either the carboxylic acid or the alkyne can be used as a handle to attach a linker, which is then connected to a ligand for an E3 ligase.
Comprehensive 1H NMR Structural Elucidation of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and other targeted therapeutics . The compound 4-ethynyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and other targeted therapeutics . The compound 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) is a highly versatile building block . However, its high degree of substitution presents unique analytical challenges. This whitepaper provides an in-depth, theoretical, and practical framework for the strict structural elucidation of this molecule using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
By deconstructing the spin system, analyzing the causality of chemical shifts, and establishing a self-validating acquisition protocol, researchers can ensure absolute regiochemical confidence before advancing this intermediate into complex cross-coupling or amidation workflows.
Structural Anatomy & Spin System Deconstruction
To accurately interpret the 1H NMR spectrum, we must first isolate the proton environments. The molecule is a 1,3,4-trisubstituted pyrazole. Because positions 1, 3, and 4 are fully substituted with non-protonated heavy atoms, there are no vicinal (³J) proton-proton couplings present in the core ring system.
Consequently, the 1D 1H NMR spectrum will present as a remarkably clean series of four distinct singlets. The analytical challenge shifts from multiplet analysis to the precise interpretation of chemical shift causality and relaxation phenomena.
Logical mapping of proton environments to their NMR chemical shift causalities.
Predictive Chemical Shift Rationale
The selection of solvent is the first critical experimental choice. DMSO-d₆ is mandated over CDCl₃. The carboxylic acid moiety forms strong, insoluble hydrogen-bonded dimers in non-polar solvents, which broadens the signal into the baseline and causes precipitation. DMSO acts as a strong hydrogen-bond acceptor, breaking these dimers, ensuring complete solvation, and providing a sharp, consistent downfield shift for the -COOH proton .
Below is the quantitative data summary of the expected 1H NMR profile in DMSO-d₆ at 400 MHz.
Table 1: 1H NMR Spectral Assignments (DMSO-d₆)
Proton Environment
Expected Shift (δ, ppm)
Multiplicity
Integration
Causality & Electronic Rationale
-COOH (C3)
12.50 – 13.50
Broad Singlet (bs)
1H
Extreme deshielding due to the carbonyl oxygen's electronegativity and strong intermolecular hydrogen bonding with the DMSO solvent molecules.
H-5 (Pyrazole)
8.00 – 8.30
Singlet (s)
1H
Positioned in the deshielding cone of the heteroaromatic ring current. Further deshielded by the inductive pull of the adjacent N1 nitrogen and the C4 alkyne.
-C≡CH (C4)
4.10 – 4.40
Singlet (s)
1H
Alkynes typically appear ~2.5 ppm due to the shielding effect of the triple bond's diamagnetic anisotropy. However, direct conjugation to an electron-deficient, carboxylated pyrazole ring drastically reduces electron density, pushing this signal significantly downfield.
N-CH₃ (N1)
3.85 – 4.00
Singlet (s)
3H
The methyl protons are strongly deshielded by the direct attachment to the electronegative sp² hybridized N1 atom of the pyrazole core.
*Expert Note: In ultra-high-resolution instruments (≥600 MHz), a very fine long-range coupling (⁵J ≈ 0.5 Hz) may be observed between the N-CH₃ protons and the H-5 proton. If observed, this is a definitive hallmark of the 1,5-relationship on the pyrazole ring.
Regiochemical Validation via Advanced 2D NMR
Relying solely on 1D 1H NMR is insufficient for absolute structural proof, as isomeric forms (e.g., 1,4,5-trisubstituted pyrazoles) would yield an identical number of singlets. To validate the regiochemistry, 2D NMR workflows are required .
NOESY (Nuclear Overhauser Effect Spectroscopy):
The spatial proximity between the N-CH₃ group and the H-5 proton is the linchpin of this assignment. A strong NOE cross-peak will be observed between the methyl singlet (~3.9 ppm) and the aromatic singlet (~8.2 ppm). If the methyl group were erroneously positioned at N2, this correlation would be absent.
HMBC (Heteronuclear Multiple Bond Correlation):
The ethynyl proton (~4.2 ppm) will show strong ³J carbon correlations to C3 and C5, confirming its central placement at C4.
Self-Validating Experimental Protocol for High-Fidelity Acquisition
To ensure data integrity, the acquisition protocol must be designed as a self-validating system . The primary failure mode in alkyne NMR is incomplete longitudinal (T1) relaxation, which artificially depresses the integration value of the terminal ethynyl proton, leading to false assumptions about molecular purity.
Step-by-Step Acquisition Methodology
Sample Preparation (Anhydrous Conditions):
Weigh exactly 10–15 mg of the compound.
Dissolve in 0.6 mL of strictly anhydrous DMSO-d₆ (ampouled, 99.9% D). Causality: Trace water will exchange with the -COOH proton, shifting it unpredictably or erasing it entirely.
Instrument Tuning & Shimming:
Insert the sample and lock onto the DMSO signal.
Perform automated gradient shimming (Z-axis). Ensure the non-spinning linewidth at 50% height is <1.0 Hz.
Parameter Optimization (The Self-Validation Key):
Set the observation pulse to 30° or 90°.
Critical Step: Set the relaxation delay (D1) to ≥ 5.0 seconds . Causality: Terminal alkynes lack adjacent protons to facilitate rapid dipole-dipole relaxation. A standard 1-second delay will result in a truncated signal. A 5-second delay ensures >5×T1 for quantitative integration.
Set the number of scans (NS) to 16 or 32 for a high signal-to-noise ratio.
Data Processing & Validation Check:
Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform.
Phase and baseline correct the spectrum manually.
System Validation: Set the integration of the N-CH₃ peak exactly to 3.00. The system validates only if the H-5, C≡C-H, and COOH peaks integrate to 1.00 ± 0.05. An alkyne integration of <0.90 indicates the D1 delay was insufficient; the experiment must be re-run.
Step-by-step experimental workflow for high-fidelity NMR acquisition.
References
Casuscelli, F., et al. (2016). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. URL:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]
Exploratory
Mass Spectrometry of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Analytical Guide
Introduction & Analytical Context 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3) is a bifunctional heterocycle widely deployed in modern drug discovery. Featuring a pyrazole core, a carboxylic acid f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3) is a bifunctional heterocycle widely deployed in modern drug discovery. Featuring a pyrazole core, a carboxylic acid for amide coupling, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), it serves as a critical linker in bioconjugation and targeted protein degradation (PROTAC) workflows.
For analytical scientists, tracking this molecule and its metabolites in complex biological matrices requires robust High-Resolution Mass Spectrometry (HRMS). This guide details the ionization dynamics, collision-induced dissociation (CID) mechanisms, and a self-validating LC-MS/MS protocol for the precise quantification of this compound.
Physicochemical Properties and Ionization Dynamics
To rationally design a mass spectrometry method, one must first evaluate the target's proton affinity and gas-phase basicity. The molecule (C₇H₆N₂O₂, exact mass 150.0429 Da) presents a dichotomy of ionizable sites:
ESI Negative Mode (-): The C3-carboxylic acid moiety is moderately acidic (pKa ~3.5-4.0). In basic or neutral mobile phases, it readily deprotonates, making ESI- highly sensitive. The [M-H]⁻ precursor ion is observed at m/z 149.0356.
ESI Positive Mode (+): The N2 atom of the pyrazole ring acts as a weak hydrogen bond acceptor and can be protonated in acidic conditions (e.g., 0.1% formic acid), yielding the [M+H]⁺ precursor ion at m/z 151.0502. Predicted Collision Cross Section (CCS) values confirm the stability of these adducts during ion mobility separation .
Understanding the gas-phase fragmentation of pyrazoles is essential for selecting specific Multiple Reaction Monitoring (MRM) transitions that avoid matrix interference.
Mechanistic Causality:
In positive ion mode, the primary fragmentation pathway is driven by the thermodynamically favorable loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. This neutral loss is a universal hallmark of low-molecular-weight carboxylic acids, yielding a highly stable substituted pyrazolium ion at m/z 107.0604.
Following decarboxylation, the pyrazole core undergoes characteristic ring-opening. According to established trends in pyrazole fragmentation , the heterocyclic core characteristically fragments via the expulsion of hydrogen cyanide (HCN, 27 Da) due to the cleavage of the C-N bonds in the pyrazole ring, yielding an ion at m/z 80.0495. Alternatively, homolytic cleavage of the N1-methyl group can result in the loss of a methyl radical (•CH₃), producing a radical cation at m/z 92.0369.
Figure 1: ESI+ CID fragmentation pathway of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Self-Validating High-Resolution LC-MS/MS Protocol
A robust analytical protocol must be a self-validating system. This means the method inherently controls for matrix effects, instrument drift, and sample loss through internal standardization and continuous system suitability testing (SST).
Step-by-Step Methodology
Sample Preparation & Internal Standardization:
Action: Aliquot 50 µL of plasma/matrix. Spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₃-pyrazole derivative) to a final concentration of 50 ng/mL.
Causality: The heavy isotope co-elutes exactly with the analyte, experiencing identical ion suppression in the ESI source. Normalizing the analyte peak area to the IS peak area mathematically cancels out matrix effects, validating the recovery.
Protein Precipitation (Crash):
Action: Add 150 µL of ice-cold acetonitrile (1:3 v/v). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Causality: Cold acetonitrile aggressively denatures and precipitates plasma proteins while maintaining the solubility of the polar pyrazole-carboxylic acid, preventing column clogging and extending instrument lifespan.
System Suitability Testing (SST):
Action: Prior to the batch run, inject a neat standard of the compound (10 ng/mL) six consecutive times.
Validation Criteria: The system is only validated for acquisition if the retention time relative standard deviation (RSD) is <2% and the mass accuracy of the precursor ion remains within ±5 ppm.
UHPLC Separation:
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
Mass Spectrometry Acquisition:
Instrument: Q-TOF or Triple Quadrupole MS.
Source: ESI in fast polarity switching mode (switching time <20 ms).
Causality: Rapid polarity switching captures both [M+H]⁺ and [M-H]⁻ in a single run. If matrix interference obscures the positive ion trace, the negative ion trace acts as an orthogonal, self-contained backup for quantification.
Figure 2: Self-validating UHPLC-MS/MS workflow for pyrazole quantification.
Quantitative Data Presentation
The following table summarizes the theoretical and experimentally observed exact masses for the primary precursor and product ions. Maintaining a mass error of <5 ppm is critical for distinguishing the target from isobaric endogenous metabolites.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
Foundational
solubility of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Empirical Profiling of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents Executive Summary The compound 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solvation Thermodynamics and Empirical Profiling of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents
Executive Summary
The compound 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) is a highly functionalized, low-molecular-weight (MW: 150.14 g/mol ) heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and bioorthogonal "click" chemistry[1]. Because it possesses a terminal alkyne, a carboxylic acid, and a substituted pyrazole core, its solubility profile in organic solvents is governed by a complex interplay of hydrogen bonding, dipole-dipole interactions, and dispersion forces. This guide provides an in-depth physicochemical analysis, theoretical solubility predictions using the Hansen Solubility Parameters (HSP) framework, and a self-validating experimental protocol for determining its thermodynamic solubility.
Structural and Physicochemical Profiling
To understand the solubility of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, we must deconstruct its molecular architecture and the resulting intermolecular forces:
The Pyrazole Core (1-Methyl Substitution): Unsubstituted 1H-pyrazoles act as both strong hydrogen-bond donors and acceptors, often forming highly stable, insoluble polymeric networks in the solid state[2]. The methylation at the N1 position of this compound is a critical structural feature; it eliminates the primary N-H hydrogen-bond donor. This disruption of the crystal lattice significantly lowers the melting point and enhances solubility in organic solvents compared to its des-methyl analog[3].
The Carboxylic Acid Group (C3 Position): The -COOH group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane, toluene), this group will drive the formation of stable, cyclic hydrogen-bonded dimers. Solvation in organic media requires a solvent capable of outcompeting this dimerization energy.
The Ethynyl Group (C4 Position): The terminal alkyne (-C≡CH) introduces a rigid, linear
π
-electron system. While it is a negligible hydrogen-bond donor, it significantly increases the molecule's lipophilicity and dispersion force capabilities (
δd
), allowing for
π−π
stacking interactions in the solid state.
The Hansen Solubility Parameter (HSP) framework is a highly reliable predictive tool used in pharmaceutical preformulation to estimate API-solvent miscibility[4]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions:
Dispersion forces (
δd
) : Driven by the alkyne and methyl groups.
Polarity (
δp
) : Driven by the pyrazole nitrogen and the carbonyl oxygen.
Hydrogen bonding (
δh
) : Driven by the carboxylic acid hydroxyl group.
For 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, the theoretical HSP profile indicates a moderate
δd
, a high
δp
, and a high
δh
. Consequently, the compound will exhibit maximum solubility in solvents that possess strong hydrogen-bond accepting capabilities (to solvate the -COOH donor) and high dielectric constants (to stabilize the polar pyrazole core).
Table 1: Predicted Solubility Matrix in Standard Organic Solvents
The following matrix categorizes expected solubility based on dielectric properties and HSP alignment.
While kinetic solubility (often measured via laser nephelometry) is useful for early screening, thermodynamic solubility represents the true equilibrium concentration of the compound in a solvent and is mandatory for rigorous chemical synthesis and formulation.
The following is a self-validating Isothermal Shake-Flask Protocol coupled with HPLC-UV quantification, designed to prevent supersaturation artifacts[5].
Step-by-Step Protocol:
Preparation of the Solid Phase: Accurately weigh an excess amount (e.g., 10-15 mg) of crystalline 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid into a 2 mL chemically inert glass vial. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution reaches true thermodynamic equilibrium rather than complete dissolution.
Solvent Addition & Sealing: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.
Isothermal Incubation: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 400 RPM.
Equilibrium Validation (The Self-Validating Step): To prove that equilibrium has been reached, extract 50 µL aliquots at three distinct time points: 24h, 48h, and 72h [5]. Causality: If the concentration variance between the 48h and 72h time points is less than 5%, thermodynamic equilibrium is confirmed. If it is higher, incubation must continue.
Phase Separation: Centrifuge the extracted aliquots at 15,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Filtration removes suspended micro-particulates that would otherwise cause light scattering and false-positive concentration spikes during UV detection.
Quantification via HPLC-UV: Dilute the filtered supernatant with a compatible mobile phase (e.g., Water/Acetonitrile) to ensure the concentration falls within the linear range of the detector. Quantify the peak area against a pre-established calibration curve (generated using DMSO stock solutions of the API)[5].
Mechanistic Workflow Visualization
The logical progression of the thermodynamic solubility determination is mapped below. This workflow ensures data integrity by isolating the saturated solution from the solid phase only after kinetic equilibrium is strictly validated.
Figure 1: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.
Strategic Recommendations for Drug Development
For synthetic chemists utilizing 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid in CuAAC "click" reactions or amide couplings, DMSO and DMF are the optimal solvents due to their ability to fully solvate the molecule and disrupt carboxylic acid dimerization. If a more volatile solvent is required for easy removal post-synthesis, Methanol or Acetonitrile should be selected over Dichloromethane, as the latter will likely result in incomplete dissolution and poor reaction kinetics due to the API's high polar surface area.
References
3.7. Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol. [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Riga Stradiņš University. [Link]
1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]
Thermal Degradation Dynamics of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid: Mechanisms, Kinetics, and Analytical Protocols
Executive Summary 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (Molecular Weight: 150.14 g/mol ; Formula: C₇H₆N₂O₂) is a highly functionalized heterocyclic building block. Featuring a 1-methylpyrazole core, a C3-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (Molecular Weight: 150.14 g/mol ; Formula: C₇H₆N₂O₂) is a highly functionalized heterocyclic building block. Featuring a 1-methylpyrazole core, a C3-carboxylic acid, and a C4-terminal alkyne, it is an invaluable precursor for synthesizing metal-organic frameworks (MOFs) and executing copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC)[1]. However, this polyfunctionality introduces competing thermal liabilities. Understanding its thermal degradation is critical for drug development professionals and materials scientists to establish safe processing, drying, and reaction scale-up parameters.
This whitepaper dissects the mechanistic pathways of its thermal degradation and provides a self-validating analytical framework to quantify these events.
Structural Vulnerabilities & Mechanistic Pathways
The thermal degradation of this molecule is not a singular event but a cascade of competing and sequential reactions driven by its distinct functional domains.
C3-Decarboxylation (Endothermic)
Heterocyclic carboxylic acids, particularly pyrazole-3-carboxylic acids, are highly susceptible to thermal decarboxylation[2]. The proximity of the carboxyl group at the C3 position to the N2 nitrogen allows for the formation of a cyclic, hydrogen-bonded transition state. Upon reaching activation temperatures (typically 180 °C – 220 °C), the molecule extrudes carbon dioxide (CO₂), yielding 4-ethynyl-1-methylpyrazole as a reactive intermediate[2],[3]. This process is endothermic and represents the primary mass-loss event.
C4-Ethynyl Polymerization (Exothermic)
Terminal alkynes are thermally labile and highly reactive. At elevated temperatures (>200 °C), the C4-ethynyl group undergoes addition polymerization or cyclotrimerization, forming conjugated polyene networks[1]. In the context of N-substituted alkynyl azoles, these polymerization events are highly exothermic[4]. If the sample is heated rapidly, the heat released by the alkyne polymerization can auto-catalyze further degradation, leading to thermal runaway and the formation of an intractable polymeric char.
Figure 1: Competing thermal degradation pathways of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Experimental Methodologies: Self-Validating Systems
To accurately map these degradation pathways without conflating overlapping thermal events, we must employ a self-validating analytical approach. A protocol is only robust if its internal data streams cross-verify one another. Here, the theoretical mass loss of CO₂ (MW 44.01 g/mol out of 150.14 g/mol = 29.31% ) serves as our stoichiometric anchor.
Protocol 1: Hyphenated TGA-DSC-FTIR Analysis
This workflow couples Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) to simultaneously track mass loss, heat flow, and evolved gas identity.
Step-by-Step Methodology & Causality:
Sample Preparation: Weigh accurately 2.00 ± 0.05 mg of the compound into an open alumina crucible.
Causality: Using a very low sample mass prevents thermal runaway from the highly exothermic alkyne polymerization. It ensures the sample temperature closely matches the furnace temperature, minimizing thermal lag and preventing explosive decomposition.
Atmosphere Control: Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min.
Causality: An inert atmosphere isolates purely thermal degradation from oxidative degradation (combustion), ensuring the observed mass loss is strictly due to inherent molecular instability.
Heating Program: Ramp the temperature from 25 °C to 600 °C at a slow rate of 5 °C/min.
Causality: A slow heating rate kinetically resolves overlapping thermal events, allowing the endothermic decarboxylation to separate from the exothermic polymerization on the DSC thermogram.
Evolved Gas Analysis (FTIR): Transfer off-gases via a PTFE-lined transfer line heated to 200 °C directly into the FTIR gas cell.
Causality: The heated line prevents the condensation of higher molecular weight volatiles. The FTIR continuously scans the gas stream; the appearance of the asymmetric stretching band of CO₂ at 2350 cm⁻¹ definitively identifies the effluent.
Self-Validation Check: Correlate the TGA mass loss step with the FTIR gas profile.
System Validation: If the first TGA mass loss step equals 29.3% ± 0.5% and the FTIR confirms only the presence of CO₂, the protocol validates that pure decarboxylation occurred prior to any backbone fragmentation. If the mass loss is significantly lower, it indicates that alkyne cross-linking has trapped the carboxylate groups within a polymeric matrix before they could fully volatilize.
Figure 2: Orthogonal TGA-DSC-FTIR workflow for self-validating thermal analysis.
Quantitative Data & Kinetic Parameters
The following tables summarize the expected quantitative thermal data based on the stoichiometric validation and established kinetic behaviors of ethynylpyrazoles and pyrazole-3-carboxylic acids.
Table 1: Theoretical vs. Experimental Thermal Events
Note: The lower activation energy for alkyne polymerization indicates that if the molecule is held isothermally near 180 °C, polymerization may begin to compete directly with decarboxylation, altering the expected 29.31% mass loss.
Conclusion
The thermal processing of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid requires strict temperature control due to its dual thermal liabilities. The C3-carboxylic acid drives an endothermic mass-loss event (decarboxylation) near 200 °C, while the C4-ethynyl group is prone to highly exothermic cross-linking[2],[1]. By utilizing a self-validating TGA-DSC-FTIR protocol anchored on the exact 29.31% stoichiometric mass loss of CO₂, researchers can precisely define the safe operating limits for this critical building block in drug discovery and materials science.
Engineering the Ethynyl-Pyrazole Scaffold: A Technical Guide to Biological Activity and Protocol Design
As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I frequently encounter molecular scaffolds that promise broad utility but fail during late-stage optimization due to poor...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I frequently encounter molecular scaffolds that promise broad utility but fail during late-stage optimization due to poor target specificity or metabolic instability. However, the ethynyl-pyrazole framework stands apart as a highly programmable, privileged structure.
By fusing the hydrogen-bonding capacity of the pyrazole core with the rigid, linear geometry of an ethynyl (alkyne) group, researchers can design molecules that project deep into narrow hydrophobic enzyme pockets while maintaining favorable ligand efficiency. This whitepaper deconstructs the mechanistic rationale, synthetic methodologies, and self-validating biological screening protocols required to harness the pharmacological potential of ethynyl-pyrazole derivatives.
Structural Rationale: Why Ethynyl-Pyrazoles?
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a motif foundational to blockbuster drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant (1[1]).
The strategic installation of an ethynyl group (terminal or internal alkyne) onto this core—typically at the C3 or C4 position—serves three distinct molecular purposes:
Steric Projection: The sp-hybridized alkyne provides a rigid, cylindrical axis. This allows the molecule to act as a bioisostere for bulky aromatic rings, reaching into deep enzymatic clefts (such as ATP-binding pockets) without the entropic penalty associated with flexible alkyl linkers.
Electronic Modulation: The electron-withdrawing nature of the alkyne modulates the pKa of the pyrazole nitrogens, fine-tuning the molecule's hydrogen-bond donor/acceptor profile.
Synthetic Versatility: Terminal ethynyl-pyrazoles serve as reactive handles for late-stage functionalization, most notably via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate extended triazole-pyrazole hybrids (2[2]).
Mechanisms of Biological Activity
Ethynyl-pyrazole derivatives exhibit a broad spectrum of biological activities, but their most promising applications lie in targeted oncology and inflammation.
Aberrant FGFR signaling is a primary driver in several malignancies. Ethynyl-pyrazole amides have emerged as potent, ATP-competitive inhibitors of FGFR kinases (3[3]). The pyrazole nitrogens anchor the molecule to the hinge region of the kinase via hydrogen bonds, while the ethynyl group directs the tail of the molecule into the hydrophobic DFG-out pocket, locking the enzyme in an inactive conformation.
Mechanism of FGFR kinase inhibition by ethynyl-pyrazole derivatives.
Quantitative Biological Efficacy
To benchmark the efficacy of these scaffolds, we must look at comparative in vitro data. The table below synthesizes key quantitative metrics from recent literature, highlighting the selectivity and potency of various pyrazole derivatives.
Compound Class
Primary Target / Cell Line
Biological Activity (IC50 / Inhibition %)
Therapeutic Indication
1,3,4,5-Tetrasubstituted Pyrazole
COX-2 Enzyme
93.80% inhibition at 1 mM
Anti-inflammatory
Pyrazole-Indole Hybrid
MCF-7 (Breast Cancer)
IC50 = 15.6 µM
Oncology
Ethynyl-Pyrazole Amide
FGFR Kinase
High-affinity binding (Low nM range)
Targeted Oncology
Fluorinated Bis(pyrazole)
Broad-spectrum microbial
High MIC variance based on strain
Antimicrobial / Antifungal
Data aggregated from4[4] and related patent literature[3].
Self-Validating Protocol: Synthesis of 4-Ethynyl-Pyrazoles
Generating these molecules requires precision. The most reliable method for installing an ethynyl group onto a pyrazole core is the Sonogashira cross-coupling reaction. However, terminal alkynes are highly susceptible to oxidative homodimerization (Glaser coupling). The following protocol is designed with built-in causal safeguards to prevent this side reaction (5[5]).
Step-by-Step Methodology: Sonogashira Coupling
Preparation & Degassing (Critical Step):
Action: Dissolve 4-iodo-1-methylpyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous triethylamine (Et₃N). Purge the solution with ultra-pure Argon for 30 minutes.
Causality: Et₃N acts as both the solvent and the base required to neutralize the hydroiodic acid byproduct. Rigorous degassing is mandatory; trace oxygen will rapidly oxidize the copper acetylide intermediate, leading to alkyne homodimerization rather than cross-coupling.
Catalyst Addition:
Action: Under an Argon blanket, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq).
Causality: The palladium facilitates the oxidative addition into the C-I bond. CuI acts as a co-catalyst to form the reactive copper acetylide. Keeping the CuI loading strictly below the Palladium loading minimizes the kinetic rate of homocoupling.
Thermal Activation & Monitoring:
Action: Heat the reaction mixture to 70°C for 12 hours. Monitor via LC-MS.
Causality: Mild heating overcomes the activation energy barrier for transmetalation. LC-MS is preferred over TLC because it can definitively distinguish the desired cross-coupled product from a potential homodimer based on mass.
Quenching & Purification:
Action: Cool to room temperature, filter through a Celite pad to remove metal salts, and purify via reverse-phase HPLC.
A common pitfall in drug discovery is mistaking general cytotoxicity for targeted biological activity. To ensure scientific integrity, any biological evaluation of an ethynyl-pyrazole must be a self-validating system. This means pairing a target-specific assay with an orthogonal counter-screen.
Action: Incubate the synthesized ethynyl-pyrazole with recombinant FGFR kinase, ATP, and a fluorophore-labeled substrate. Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Causality: TR-FRET is utilized because highly conjugated ethynyl-pyrazoles often exhibit auto-fluorescence. The time-resolved nature of this assay introduces a microsecond delay before reading, allowing the compound's transient auto-fluorescence to decay, thereby eliminating false positives.
Phenotypic Efficacy (MTT Assay on MCF-7 Cells):
Action: Treat MCF-7 breast cancer cells with varying concentrations of the compound for 72 hours. Add MTT reagent and measure absorbance to determine the IC50.
Causality: This confirms that the biochemical kinase inhibition translates into actual phenotypic halting of tumor cell proliferation in an in vitro model.
Orthogonal Counter-Screen (Vero Cell Line):
Action: Perform the exact same MTT viability assay on normal, non-cancerous Vero cells.
Causality: This is the validation anchor. If the compound shows an IC50 of 15 µM in MCF-7 cells but also kills Vero cells at 15 µM, the molecule is a general toxin, not a targeted drug. A valid lead must demonstrate a high therapeutic window (e.g., low cytotoxicity against the Vero cell line) (4[4]).
Self-validating workflow from synthesis to biological evaluation.
Conclusion & Future Perspectives
The ethynyl-pyrazole scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore capable of addressing complex biological targets. By strictly controlling the synthetic environment to prevent alkyne degradation and employing self-validating biological screens that account for compound auto-fluorescence and basal cytotoxicity, researchers can confidently advance these derivatives from raw chemical matter to optimized lead candidates.
Future developments in this space will likely leverage the terminal alkyne not just for direct target binding, but as a bio-orthogonal handle for PROTAC (Proteolysis Targeting Chimera) linker attachment, opening new frontiers in targeted protein degradation.
References
Source: National Institutes of Health (NIH)
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives
Source: MDPI
URL
Preparation and Utility of N-Alkynyl Azoles in Synthesis
Source: MDPI
URL
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole)
Inhibitors of fibroblast growth factor receptor kinases (WO2021247969A1)
using 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid in Sonogashira coupling
Application Note: Sonogashira Cross-Coupling Strategies Utilizing 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid Introduction & Strategic Significance The pyrazole ring is a privileged pharmacophore in medicinal chemis...
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting inflammation, obesity, and oncology [2]. Specifically, 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) serves as a highly versatile, bifunctional building block. It features a terminal alkyne at the 4-position—primed for sp²-sp carbon-carbon bond formation via the Sonogashira reaction—and a carboxylic acid at the 3-position, which provides an orthogonal handle for subsequent amide coupling or salt formation [1, 4].
Designing a cross-coupling protocol for this specific substrate requires careful consideration of its acidic moiety. This application note details a robust, self-validating methodology for the palladium/copper-cocatalyzed Sonogashira coupling of this substrate with various aryl halides, ensuring high catalytic turnover and chemoselectivity.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond standard reaction templates and adapt the catalytic environment to the substrate's unique electronic and physical properties.
Base Stoichiometry & Causality: Standard Sonogashira couplings typically require 1.2 to 1.5 equivalents of an amine base to neutralize the hydrogen halide byproduct generated during copper acetylide formation[4]. However, the free carboxylic acid at the 3-position of our substrate (pKa ~4.5) will immediately protonate the amine. Therefore, a minimum of 3.0 equivalents of a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory. The first equivalent forms the carboxylate salt, while the remaining equivalents facilitate the catalytic cycle [1].
Solvent Selection: The in-situ formation of the pyrazole-carboxylate salt drastically alters the substrate's solubility. Using standard ethereal solvents (like THF) often results in the premature precipitation of the starting material, effectively poisoning the reaction. To maintain a homogeneous catalytic environment, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) must be employed [3].
Workup Causality: Because the product exists as a soluble carboxylate salt in basic aqueous media, standard organic extraction will fail. The system validates its own completion through an acidic workup: adjusting the aqueous phase to pH 3–4 protonates the carboxylate, driving the highly pure product to precipitate out of the solution.
Logical workflow of the Sonogashira coupling with ethynyl pyrazole carboxylic acid.
System Preparation (Degassing): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol), the aryl halide (1.1 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity Argon (repeat 3 times) to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne [2].
Solvent & Base Addition: Inject anhydrous, degassed DMF (5.0 mL) followed by DIPEA (3.0 mmol) via syringe. The solution will likely transition from a suspension to a homogeneous mixture as the carboxylate salt forms.
Reaction Execution: Stir the reaction mixture at 60 °C. Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol validates itself when the starting material mass ([M+H]⁺ 151.1 m/z) disappears and the sharp C≡C-H stretching frequency at ~3300 cm⁻¹ vanishes in FT-IR.
Quench & Workup: Once complete (typically 4–12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (20 mL) to remove DMF.
Acidic Precipitation (Critical Step): Extract the aqueous layer. The product is currently in the aqueous layer as a salt. Slowly add 1M HCl dropwise to the aqueous phase under vigorous stirring until the pH reaches 3.0–3.5.
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum to yield the pure 4-(arylethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Quantitative Data Presentation
The following table summarizes the expected performance of this optimized protocol across various electronic and steric environments.
Aryl Halide Substrate
Catalyst System
Base / Solvent
Time (h)
Isolated Yield (%)
Iodobenzene
PdCl₂(PPh₃)₂ / CuI
DIPEA (3 eq) / DMF
4
88%
4-Bromoanisole
Pd(PPh₃)₄ / CuI
TEA (3 eq) / DMF
12
75%
2-Amino-3-bromopyridine
Pd(dppf)Cl₂ / CuI
DIPEA (3 eq) / DMF
16
68%
4-Iodonitrobenzene
PdCl₂(PPh₃)₂ / CuI
DIPEA (3 eq) / DMF
3
92%
Table 1: Substrate scope and quantitative yields for the cross-coupling of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting & Optimization
High Homocoupling (1,3-Diyne formation): If LC-MS indicates significant homocoupling of the pyrazole alkyne, oxygen has infiltrated the system. Ensure strict Schlenk techniques are used and consider switching to a copper-free methodology using monoligated palladium precatalysts if the problem persists [3].
Incomplete Conversion with Aryl Bromides: Aryl bromides undergo oxidative addition much slower than iodides. Elevate the temperature to 80 °C or switch to a more electron-rich phosphine ligand system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2) to accelerate the catalytic turnover [1].
National Institutes of Health (PMC). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC6296365.[Link]
Application Note: Click Chemistry Workflows for 4-Ethynyl-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Target Audience: Researchers, scientists, and drug development professionals. Chemical Architecture & Mechanistic Rationale 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3) is a highly versatile, bifun...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Chemical Architecture & Mechanistic Rationale
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3) is a highly versatile, bifunctional building block engineered for advanced bioconjugation and medicinal chemistry[1]. With a molecular weight of 150.14 g/mol , it features two orthogonal reactive handles separated by a rigid heteroaromatic core[1]:
Carboxylic Acid (C3): Enables standard peptide coupling chemistry (e.g., EDC/NHS, HATU) to primary amines.
Terminal Alkyne (C4): Serves as a prime, unhindered substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
N-Methyl Pyrazole Core: Pyrazoles are privileged pharmacophores that provide metabolic stability, predictable spatial vectors, and improved binding affinities in target sites[3]. The N1-methylation prevents tautomerization, ensuring a single, defined regioisomer during complex library synthesis[4].
Application 1: Protein Bioconjugation & Labeling
In biologics development, attaching fluorophores, PEG chains, or targeting ligands to proteins requires bioorthogonal handles. This pyrazole linker acts as a bridge, first modifying lysine residues on the protein, then "clicking" with an azide-functionalized payload[5].
Bioconjugation Workflow
Two-step bioconjugation workflow using the bifunctional pyrazole linker.
Protocol: Two-Step Amide Coupling and CuAAC
Phase A: Alkyne Tagging
Mechanistic Causality: The activation of the carboxylic acid with EDC and NHS is highly pH-dependent. EDC forms an unstable O-acylisourea intermediate that is prone to hydrolysis. NHS converts this to a semi-stable NHS-ester, a process most efficient at pH 4.5–7.2[5]. However, the subsequent aminolysis requires the target lysine amines to be unprotonated, necessitating a shift to pH 7.5–8.0 for the conjugation step[5].
Reagent Preparation: Dissolve 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (10 mg/mL) in anhydrous DMSO[5].
Activation: In a microcentrifuge tube, combine the pyrazole linker (10 eq relative to protein) with EDC (15 eq) and NHS (15 eq) in 0.1 M MES buffer, pH 5.5. Incubate for 15 minutes at room temperature to form the NHS-ester[5].
Conjugation: Add the activated ester to the target protein solution (1-5 mg/mL) buffered in 0.1 M Sodium Phosphate, pH 7.8. Avoid buffers containing primary amines (e.g., Tris or glycine) as they will competitively quench the reaction[5]. Incubate for 2 hours at room temperature.
Purification: Remove unreacted small molecules using a desalting column pre-equilibrated with PBS (pH 7.4).
Phase B: CuAAC Click Reaction
Mechanistic Causality: Cu(I) is the active catalyst for triazole formation. Because Cu(I) is easily oxidized and unstable, it is generated in situ from Cu(II)SO4 using sodium ascorbate. The ligand THPTA is critical; it coordinates Cu(I), accelerating the reaction while acting as a sacrificial reductant to protect the protein from reactive oxygen species (ROS)[2].
Reaction Assembly: To the alkyne-tagged protein (e.g., 28.6 µM alkyne concentration), add the azide-functionalized payload (e.g., 50 µM final concentration)[2].
Catalyst Premix: In a separate tube, premix 20 mM CuSO4 and 50 mM THPTA ligand to achieve a 1:5 molar ratio (e.g., 0.10 mM Cu to 0.50 mM THPTA final concentration)[2]. Pre-complexation is vital to prevent protein precipitation.
Initiation: Add the Cu/THPTA premix to the protein-azide solution. Immediately add sodium ascorbate (5 mM final concentration from a freshly prepared 100 mM stock) to initiate the reduction[2].
Incubation & Cleanup: Incubate for 1 hour at room temperature in the dark. Quench with 5 mM EDTA and purify via desalting column.
Self-Validation & Analytics
Post-Phase A: Analyze an aliquot via intact LC-MS. A mass shift of +132 Da (150 Da linker mass - 18 Da water loss) per attachment confirms successful pyrazole tagging.
Post-Phase B: If using a fluorophore-azide, perform SDS-PAGE. Image the gel under fluorescence prior to Coomassie staining. A fluorescent band co-migrating with the protein mass confirms successful triazole formation. Alternatively, a fluorimetric assessment can define 100% reaction efficiency against a model alkyne like propargyl alcohol[2].
In fragment-based drug discovery, the pyrazole-3-carboxylic acid scaffold is frequently utilized to build DNA-Encoded Libraries (DELs)[4]. The rigid pyrazole core directs the appended triazole into distinct chemical space, ideal for screening against challenging targets like reverse transcriptase or carbonic anhydrases[3][4].
DEL Synthesis Workflow
DNA-Encoded Library synthesis utilizing pyrazole-3-carboxylic acid as a core scaffold.
Protocol: Late-Stage Functionalization on DNA
Amide Coupling to DNA: A DNA-linked primary amine is reacted with 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid using HATU (1.5 eq) and DIPEA (3 eq) in a water/DMSO mixture. Incubate for 12 hours.
Precipitation: Precipitate the DNA-pyrazole conjugate using cold ethanol and 3M sodium acetate (pH 5.2) to remove excess HATU and unreacted linker.
Split-and-Pool CuAAC: Resuspend the DNA-conjugate and split into a 96-well plate. Add a unique azide building block to each well.
Catalysis: Add the Cu(I) catalyst system (CuSO4/THPTA/Ascorbate) and incubate for 4-8 hours.
Self-Validation: Prior to pooling, randomly sample 5% of the wells and analyze via UPLC-MS (oligonucleotide mode). The disappearance of the starting DNA mass and the appearance of the expected DNA-triazole mass confirms reaction completion.
Application Notes and Protocols for the Derivatization of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid for Bioassays
Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a particularly versatile building block for the development of chemical probes and potential therapeutic agents. Its bifunctional nature, possessing both a terminal alkyne and a carboxylic acid, allows for orthogonal derivatization, enabling the synthesis of a diverse array of molecular tools for biological investigation.
The terminal alkyne serves as a handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and can be performed under biocompatible conditions, making it ideal for labeling biomolecules with reporters such as fluorophores or affinity tags.[4] The carboxylic acid moiety provides a site for classical amide bond formation or esterification, allowing for the attachment of various payloads, modulation of physicochemical properties, or conjugation to biomolecules through primary amines.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid for use in a range of bioassays. We will detail orthogonal synthetic strategies, specific protocols for creating fluorescent and affinity probes, and their application in cellular imaging, affinity pull-down assays, and fluorescence polarization binding assays.
Strategic Derivatization of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid
The presence of two reactive functional groups on the core scaffold necessitates a strategic approach to ensure selective modification. The choice of which functionality to address first depends on the desired final product and the compatibility of the subsequent reaction conditions. An orthogonal protection strategy is often employed to mask one functional group while the other is being modified.[7][8]
Core Derivatization Strategies
Two primary strategies for the derivatization of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid are presented below. The choice between these pathways will be dictated by the nature of the desired reporter or effector molecule and the stability of the linkages to the planned experimental conditions.
Figure 1: General derivatization strategies for 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Strategy 1 is generally preferred when the reporter group to be attached via click chemistry is sensitive to the conditions of amide coupling or esterification.
Strategy 2 is suitable when the molecule to be attached to the carboxylic acid is sensitive to the copper catalyst used in the click reaction. In this case, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary prior to the click reaction to prevent potential side reactions.[9] The ester can then be hydrolyzed back to the carboxylic acid for subsequent amide coupling.
Protocol 1: Synthesis of a Fluorescent Probe for Cellular Imaging
This protocol details the synthesis of a fluorescent probe by first reacting the carboxylic acid with a linker containing a primary amine, followed by a click reaction with a fluorescent azide.
Part A: Amide Coupling with an Amino-Linker
This step introduces a short spacer with a terminal amine, which can improve the accessibility of the alkyne for the subsequent click reaction.
Dissolve 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
Add N-Boc-ethylenediamine (1.1 eq) and continue stirring at room temperature for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
Boc Deprotection:
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
Stir the solution at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.
Part B: Fluorescent Labeling via Click Chemistry
This step conjugates the alkyne-functionalized intermediate with a fluorescent azide.
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
Prepare a 50 mM stock solution of THPTA in water.
Click Reaction:
Dissolve the alkyne-functionalized intermediate (1.0 eq) in a 4:1 mixture of DMF and water.
Add the fluorescent azide stock solution (1.2 eq).
In a separate tube, premix the CuSO₄·5H₂O stock solution (0.1 eq) and THPTA stock solution (0.5 eq).
Add the copper/THPTA solution to the reaction mixture.
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 eq).
Stir the reaction at room temperature for 1-2 hours, protected from light.
Monitor the reaction by TLC or LC-MS.
Upon completion, the fluorescently labeled probe can be purified by preparative HPLC.
Figure 2: Workflow for the synthesis of a fluorescent probe.
Application 1: Live-Cell Fluorescence Imaging
The synthesized fluorescent probe can be used to visualize cellular structures or track the localization of the pyrazole core within living cells.
Protocol:
Cell Culture: Plate cells of interest on glass-bottom dishes or coverslips and culture to the desired confluency.
Probe Incubation: Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM). Remove the existing medium from the cells and replace it with the probe-containing medium.
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging buffer.
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. Acquire images using standard fluorescence microscopy or confocal microscopy for higher resolution.[10]
Protocol 2: Synthesis of a Biotinylated Affinity Probe for Pull-Down Assays
This protocol outlines the synthesis of a biotinylated probe for use in affinity purification of potential protein binding partners.
Part A: Alkyne Protection
To selectively perform amide coupling without interference from the alkyne, the alkyne can be protected, for example, as a triisopropylsilyl (TIPS) ether.[5]
Materials:
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Triisopropylsilylacetylene
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
Anhydrous DMF
Procedure:
This step is often not necessary as the amide coupling conditions are generally compatible with the terminal alkyne. However, if side reactions are observed, protection can be employed. A more direct approach is to proceed with the click reaction first (Strategy 2 in Figure 1). For the purpose of this protocol, we will follow Strategy 2.
Part B: Biotinylation via Click Chemistry
Materials:
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Biotin-PEG-Azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
DMF/Water or t-BuOH/Water solvent system
Procedure:
Follow the click reaction procedure outlined in Protocol 1, Part B, substituting the fluorescent azide with Biotin-PEG-Azide.
Purify the resulting biotinylated pyrazole carboxylic acid by preparative HPLC.
Part C: Amide Coupling to an Amine-Functionalized Resin
For pull-down assays, the biotinylated probe can be immobilized on a solid support. Here, we describe coupling to an amine-functionalized resin.
Materials:
Biotinylated pyrazole carboxylic acid (from Part B)
Resin Preparation: Wash the amine-functionalized beads with the activation buffer.
Carboxylic Acid Activation: Dissolve the biotinylated pyrazole carboxylic acid in the activation buffer. Add EDC (1.5 eq) and NHS (1.5 eq) and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Coupling: Add the activated carboxylic acid solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle mixing.
Quenching and Washing: Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0). Wash the beads extensively with wash buffer to remove non-covalently bound molecules. The biotinylated probe is now immobilized and ready for use in pull-down assays.
Application 2: Affinity Pull-Down Assay
This assay aims to identify proteins from a cell lysate that interact with the pyrazole moiety of the immobilized probe.[11][12]
Protocol:
Cell Lysate Preparation: Prepare a cell lysate from the biological sample of interest using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.
Binding: Incubate the pre-cleared cell lysate with the probe-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with a cold wash buffer (e.g., lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads. This can be achieved by:
Competitive Elution: Incubating with a high concentration of the free, non-biotinylated 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For identification of unknown proteins, mass spectrometry is the preferred method.
Protocol 3: Synthesis of a Fluorescent Probe for Fluorescence Polarization Assays
This protocol describes the synthesis of a fluorescently labeled version of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid for use in a fluorescence polarization (FP) binding assay.[13][14]
Procedure:
Synthesize the fluorescent probe as described in Protocol 1 . The choice of fluorophore should be considered based on its size and photophysical properties to ensure a significant change in polarization upon binding to the target protein.[15]
FP assays measure the change in the polarization of fluorescent light emitted by a probe upon binding to a larger molecule. This assay can be used to determine the binding affinity of the pyrazole compound to a target protein and to screen for competitive inhibitors.[16]
Figure 3: Principle of Fluorescence Polarization Assay.
Protocol:
Determine Optimal Probe Concentration: Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent probe. The protein concentration that gives approximately 50-80% of the maximal polarization signal should be used for subsequent competition assays.[17]
Competition Assay:
In a microplate, add the target protein at the predetermined concentration.
Add varying concentrations of the unlabeled competitor compound (e.g., a library of small molecules).
Add the fluorescent probe at a fixed concentration.
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value of the competitor.
Quantitative Data Summary
Parameter
Derivatization Method
Typical Reagents
Key Considerations
Amide Bond Formation
Amide Coupling
HATU, EDC/NHS, PyBOP
Anhydrous conditions, choice of coupling agent to avoid side reactions.
Ester Formation
Fischer Esterification
Alcohol, Acid Catalyst
Reversible reaction, may require removal of water.
Biocompatible, highly specific, requires a copper catalyst.
Conclusion
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a highly valuable and versatile starting material for the synthesis of customized molecular probes for a wide range of biological applications. The orthogonal reactivity of its carboxylic acid and terminal alkyne functionalities allows for the strategic and selective introduction of various reporter and effector groups. The protocols detailed in these application notes provide a robust framework for the derivatization of this pyrazole scaffold and its application in key bioassays, thereby empowering researchers in their quest to elucidate complex biological processes and discover novel therapeutic agents.
References
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]
Fluorescent labeling strategies for molecular bioimaging. PMC. [Link]
Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]
Design and synthesis of a fluorescent probe to develop a fluorescence polarization assay for the E3 ligase FEM1C. PubMed. [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]
WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers (RSC Publishing). [Link]
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
EP2560960B1 - Process for the preparation of pyrazole carboxylic acid amides.
fluorescent labeling using 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Application Note: Advanced Fluorescent Labeling via Click Chemistry Utilizing 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid as a Bifunctional Conjugation Linker Executive Summary The precise fluorescent labeling of pr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Fluorescent Labeling via Click ChemistryUtilizing 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid as a Bifunctional Conjugation Linker
Executive Summary
The precise fluorescent labeling of proteins, antibodies, and therapeutic biologics is a cornerstone of modern drug development and molecular biology. While traditional direct-labeling methods (e.g., amine-reactive NHS-fluorophores) are common, they often lack modularity and can compromise protein function if large, hydrophobic dyes are attached excessively.
This application note details a highly efficient, two-phase bioorthogonal labeling strategy utilizing 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid . This heterobifunctional linker features a carboxylic acid for primary amine conjugation and a terminal alkyne for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). By separating the conjugation process into two distinct phases, researchers can achieve precise control over the Degree of Labeling (DOL) while minimizing steric interference.
Scientific Rationale & Mechanistic Insights
The Pyrazole Core Advantage
Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, the rigid pyrazole ring of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid acts as a structural spacer. In flexible linkers, hydrophobic terminal alkynes often fold back onto the protein surface, burying the reactive handle. The rigid pyrazole core projects the alkyne radially outward into the aqueous solvent, maximizing accessibility for the subsequent click reaction. Furthermore, the electron-withdrawing nature of the pyrazole ring subtly increases the acidity of the terminal alkyne proton, kinetically favoring the formation of the copper-acetylide intermediate.
Phase 1: Amide Coupling (EDC/NHS)
The first phase involves attaching the linker to primary amines (e.g., lysine residues) on the target protein. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the linker's carboxyl group to form an O-acylisourea intermediate. Mechanistic Causality: This intermediate is highly unstable and rapidly hydrolyzes in aqueous buffers. The addition of N-hydroxysuccinimide (NHS) converts this transient species into a stable, amine-reactive NHS ester, drastically increasing the efficiency of the bioconjugation .
Phase 2: CuAAC Click Chemistry
The second phase covalently attaches an azide-functionalized fluorophore to the alkyne-modified protein. Mechanistic Causality: The uncatalyzed cycloaddition between an azide and an alkyne is kinetically forbidden at room temperature. Copper(I) catalysis accelerates this reaction by millions of times by forming a reactive Cu(I)-acetylide complex. Because free Cu(I) rapidly oxidizes or disproportionates, a Cu(II) precatalyst (CuSO₄) is used alongside sodium ascorbate to continuously generate active Cu(I) in situ [[1]]([Link]). The inclusion of a stabilizing ligand (THPTA) is critical to protect the protein from reactive oxygen species (ROS) and maintain the catalyst's active state.
Mandatory Visualizations
Workflow for dual-stage bioconjugation using the pyrazole-alkyne linker.
Catalytic cycle of the CuAAC click reaction forming the triazole linkage.
Quantitative Data Summary
| Conjugation Buffer | PBS (1X, pH 7.4) | Mildly basic pH deprotonates the ε-amino groups of lysine residues, maximizing their nucleophilicity. |
Excess dye drives the bimolecular click reaction to completion.
CuSO₄ (Catalyst)
100 - 250 µM
Provides the Cu(II) source. Kept low to prevent copper-induced protein aggregation.
THPTA (Ligand)
500 - 1250 µM (5x Cu)
Coordinates Cu(I), preventing disproportionation and shielding the protein from oxidative damage.
Sodium Ascorbate
2.5 - 5.0 mM (10x Cu)
Reduces Cu(II) to active Cu(I) and maintains a reducing environment .
| Aminoguanidine | 5.0 mM | Scavenges reactive byproducts of ascorbate oxidation, preventing unwanted protein crosslinking. |
Detailed Experimental Protocols
Phase 1: Alkyne Derivatization of Target Protein
This protocol establishes a self-validating system by incorporating a UV-Vis checkpoint before proceeding to the click reaction.
Linker Activation:
Dissolve 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMSO to a concentration of 10 mM.
In a separate microcentrifuge tube, prepare EDC (15 mM) and Sulfo-NHS (15 mM) in MES buffer (0.1 M, pH 6.0).
Mix the linker with the EDC/NHS solution and incubate for exactly 15 minutes at room temperature. Note: Do not exceed 15 minutes, as the NHS ester will begin to hydrolyze.
Protein Conjugation:
Prepare the target protein at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
Add the activated linker solution to the protein at a 15:1 molar ratio (Linker:Protein).
Incubate for 2 hours at room temperature with gentle end-over-end rotation.
Purification & Self-Validation:
Remove unreacted linker and byproducts using a Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) pre-equilibrated with PBS.
Validation Checkpoint: Measure the UV-Vis spectrum of the purified protein. The presence of the pyrazole core will introduce a distinct absorption shoulder near 250 nm. A shift in the
A250/A280
ratio compared to the unmodified baseline protein confirms successful alkyne functionalization.
Phase 2: Fluorescent Labeling via CuAAC
The order of reagent addition in this phase is critical to preserve protein integrity.
Master Mix Preparation:
In a separate tube, mix CuSO₄ (10 mM in water) with THPTA ligand (50 mM in water) at a 1:5 molar ratio. Incubate for 5 minutes.
Field-Proven Insight: Premixing Cu(II) with THPTA ensures that all copper is fully coordinated before it contacts the protein, preventing localized copper-induced denaturation.
Reaction Assembly:
To the alkyne-modified protein (from Phase 1), add the Azide-Fluorophore (e.g., Alexa Fluor 488-Azide or Cy5-Azide) at 3-5 molar equivalents.
Add Aminoguanidine (final concentration 5 mM).
Add the pre-formed Cu/THPTA complex (final Cu concentration 200 µM).
Initiation: Add freshly prepared Sodium Ascorbate (final concentration 5 mM). The solution may briefly turn slightly pale as Cu(II) is reduced to Cu(I).
Incubation & Final Purification:
Incubate the reaction for 1 hour at room temperature in the dark.
Purify the labeled protein using a fresh desalting column to remove free dye, copper, and ascorbate.
Final Validation (Degree of Labeling):
Measure the absorbance of the final conjugate at 280 nm (protein) and at the absorption maximum of the fluorophore (
Amax
).
(Where CF is the correction factor for the fluorophore's absorbance at 280 nm).
References[3] 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid Product Specification - Sigma-Aldrich. Available here[2] Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid - Benchchem Application Notes. Available here[1] Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - RSC Medicinal Chemistry (2025). Available here
Application Notes & Protocols: 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block in Advanced Materials
Introduction: A Molecule of Strategic Design 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound engineered for high-level applications in material science. Its structure is not a random assortmen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Molecule of Strategic Design
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound engineered for high-level applications in material science. Its structure is not a random assortment of atoms but a deliberate convergence of three key chemical motifs, each imparting a distinct and powerful functionality.
The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid, stable, and geometrically defined scaffold. In coordination chemistry, pyrazole and its derivatives are celebrated as versatile ligands, capable of forming stable complexes with a wide array of metal ions.[1][2]
The Carboxylic Acid Group (-COOH): This is a classic and highly effective coordination site. It readily deprotonates to form a carboxylate, which acts as a strong binding point for metal ions or metal-oxo clusters, making it an ideal anchor for constructing robust, extended frameworks like Metal-Organic Frameworks (MOFs).[3][4]
The Ethynyl Group (-C≡CH): The terminal alkyne is a gateway to a world of post-synthetic modification (PSM). It is the key reactant in one of chemistry's most efficient and specific reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[3] This allows for the covalent "clicking" of virtually any desired functionality onto a pre-constructed material.
This guide provides a technical overview and detailed protocols for leveraging the unique trifunctional nature of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid in the rational design of next-generation functional materials.
Section 1: Physicochemical Properties and Safety Data
Before any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.
The primary application of this molecule is as a bifunctional organic linker for the synthesis of highly adaptable porous crystalline materials.
Bifunctional Linker in Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal nodes linked by organic ligands.[3] The strategic design of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid makes it an exemplary candidate for a "functional linker." The carboxylate end coordinates with metal centers to build the primary framework, while the chemically accessible ethynyl group lines the pores, awaiting further functionalization.[3][7] This approach allows for the creation of materials with precisely tailored pore environments.
Caption: Conceptual MOF structure with clickable ethynyl groups.
Post-Synthetic Modification (PSM) via Click Chemistry
The true power of the ethynyl group is realized in post-synthetic modification. After the MOF is synthesized and its pores are activated, an azide-functionalized molecule (R-N₃) can be introduced. In the presence of a copper(I) catalyst, a stable triazole ring is formed, covalently linking the "R" group to the MOF's internal surface.[3] This method can be used to install catalytic sites, drug molecules, fluorescent probes, or other functionalities without altering the underlying crystal structure.[3][8]
Caption: Workflow for Post-Synthetic Modification (PSM).
Section 3: Experimental Protocols
The following protocols are generalized starting points, adapted from established procedures for similar linker systems.[3][9] Optimization of temperature, time, and reagent concentrations is recommended for specific target materials.
Protocol 3.1: Synthesis of a Zirconium-Based MOF (UiO-66 Analogue)
This protocol outlines the solvothermal synthesis of a hypothetical MOF, "Py-UiO-Ethynyl," using Zirconium as the metal node. The UiO-66 architecture is chosen for its exceptional chemical and thermal stability.
Causality Behind Choices:
Metal Source (ZrCl₄): Zirconium(IV) forms strong, stable bonds with carboxylates, leading to robust MOFs.
Solvent (DMF): N,N-Dimethylformamide is a high-boiling polar aprotic solvent ideal for solvothermal synthesis, dissolving the precursors and facilitating crystal growth.
Modulator (Acetic Acid): Carboxylic acid modulators compete with the linker for coordination to the metal cluster. This slows down the nucleation process, leading to larger, higher-quality crystals by preventing rapid precipitation of amorphous material.
Procedure:
In a 20 mL glass vial, add Zirconium(IV) chloride (ZrCl₄, 23.3 mg, 0.1 mmol) and 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (15.0 mg, 0.1 mmol).
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
Add 0.6 mL of glacial acetic acid (a modulator, ~100 equivalents).
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution of all solids.
Place the sealed vial in a preheated oven at 120 °C for 24 hours.
After 24 hours, remove the vial and allow it to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom.
Washing & Activation:
Decant the mother liquor and wash the collected solid with fresh DMF (3 x 10 mL).
Immerse the solid in 10 mL of chloroform for 3 days, replacing the chloroform daily. This step is crucial for exchanging the high-boiling DMF from the pores.
Collect the solid by centrifugation and dry under high vacuum at 150 °C for 12 hours. The resulting activated white powder is ready for characterization or post-synthetic modification.
Protocol 3.2: Post-Synthetic Modification via CuAAC Click Reaction
This protocol describes the functionalization of the "Py-UiO-Ethynyl" MOF with a generic azide-containing molecule (e.g., benzyl azide as a proof-of-concept).
Causality Behind Choices:
Solvent Choice: The solvent must be able to swell the MOF pores and dissolve all reactants without coordinating too strongly to the copper catalyst. A mixture like DMF/water is often effective.
Procedure:
In a 10 mL vial, suspend 20 mg of activated "Py-UiO-Ethynyl" MOF in 4 mL of DMF.
Add the azide-functionalized molecule of interest (e.g., benzyl azide, 5 equivalents based on the linker amount).
In a separate vial, prepare the catalyst solution: Dissolve Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) and sodium ascorbate (0.3 equivalents) in 1 mL of deionized water.
Add the catalyst solution to the MOF suspension.
Seal the vial and place it on a shaker or stir plate at 60 °C for 48 hours.
Purification of the Functionalized MOF:
Collect the solid by centrifugation and wash thoroughly with DMF (3 x 5 mL) to remove unreacted reagents.
Wash with chloroform (3 x 5 mL) to remove DMF.
Wash with methanol (2 x 5 mL).
Dry the final product under high vacuum at 80 °C for 12 hours.
Verifying the success of each protocol requires a suite of analytical techniques.
Technique
Purpose
Expected Outcome for Successful Synthesis
Powder X-Ray Diffraction (PXRD)
Confirms crystallinity and phase purity.
The diffraction pattern should match the expected pattern for a UiO-66 type structure and show sharp peaks, indicating high crystallinity. The pattern should be retained after PSM.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Tracks functional groups.
After MOF synthesis, a characteristic alkyne C-H stretch (~3300 cm⁻¹) should be present. After the click reaction, this peak should significantly diminish or disappear, and new peaks corresponding to the "R" group and the triazole ring should appear.
¹H NMR Spectroscopy (on digested samples)
Confirms linker incorporation and modification efficiency.
Digesting a small amount of MOF in a deuterated acid (e.g., HF/DMSO-d₆) allows for liquid-state NMR. The ratio of linker protons to protons from the newly attached group can quantify the PSM efficiency.
Thermogravimetric Analysis (TGA)
Assesses thermal stability.
A TGA curve will show the temperature at which the framework decomposes, indicating its thermal robustness. The profile may change after PSM depending on the attached functional group.
N₂ Gas Sorption (BET Analysis)
Measures surface area and porosity.
The analysis will yield a specific surface area (e.g., in m²/g). A decrease in surface area and pore volume after PSM is expected and confirms that the functional groups are occupying space within the pores.
Conclusion
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a sophisticated molecular tool for the material scientist. By providing a stable, geometrically defined linking point (pyrazole-carboxylate) and a versatile chemical handle (ethynyl), it enables a two-stage approach to material design: first, the construction of a robust, porous architecture, and second, the precise installation of chemical functionality. This strategy opens the door to the creation of highly specialized materials for applications in catalysis, gas separation and storage, chemical sensing, and targeted drug delivery.
References
BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
Lovera, S., et al. (n.d.). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers.
Kurahashi, T., et al. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: High-Throughput Screening (HTS) and Hit-to-Lead Optimization
Executive Summary & Scientific Rationale
Pyrazole derivatives are cornerstones in both medicinal chemistry and agrochemistry due to their broad-spectrum biological activities, particularly as potent antifungal agents[1]. Within this chemical space, the 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold[2] presents a highly privileged pharmacophore.
The structural causality for its efficacy is threefold:
The 4-Ethynyl Group: Introduces a rigid, electron-withdrawing alkyne moiety. This enhances lipophilicity for cell wall penetration and allows for target-specific
π−π
interactions within the hydrophobic pockets of fungal enzymes.
The 1-Methyl Substitution: Prevents tautomerization of the pyrazole ring, locking the molecule into a single, predictable conformation that drastically improves receptor binding affinity.
The 3-Carboxylic Acid: Serves as a versatile synthetic handle. While the free acid itself exhibits limited membrane permeability, its derivatization into lipophilic amides or esters yields potent inhibitors of fungal succinate dehydrogenase (SDH)[3].
This application note outlines a highly robust, self-validating in vitro protocol for evaluating the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of these analogs against clinical (Candida albicans, Aspergillus fumigatus) and agricultural (Botrytis cinerea) fungal pathogens.
Mechanistic Grounding & Assay Design
To ensure absolute trustworthiness, an assay cannot merely be a sequence of steps; it must be a self-validating system . We utilize a modified broth microdilution method adapted from CLSI M27-A4 (yeasts) and M38-A2 (filamentous fungi), enhanced with a resazurin-based colorimetric readout.
The Causality Behind Experimental Choices
Buffer Selection (RPMI 1640 + MOPS at pH 7.0): Fungal extracellular enzymes and the chemical stability of pyrazole carboxamides are highly pH-dependent. MOPS (3-(N-morpholino)propanesulfonic acid) is chosen over PBS because it lacks chelating properties, preventing the artificial depletion of divalent cations (Ca²⁺, Mg²⁺) that are essential for fungal growth.
Solvent Control Limits (1% DMSO): 4-ethynyl pyrazole analogs are inherently lipophilic and require 100% anhydrous DMSO for initial solubilization. However, the final assay concentration of DMSO must be strictly capped at
≤1%
v/v. Higher concentrations disrupt fungal lipid bilayers, causing background toxicity that confounds the true MIC of the drug.
Endpoint Readout (Resazurin Reduction): Visual determination of MIC can be subjective, particularly with fungistatic pyrazoles. Resazurin acts as a redox indicator, shifting from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by the mitochondrial enzymes of metabolically active cells. This provides an objective, quantifiable endpoint.
Mechanism of Action
Structure-activity relationship (SAR) studies indicate that the position of electronegative atoms in pyrazole substituents dictates the strength of antifungal activity[4]. These analogs primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).
Caption: Proposed mechanism of action for pyrazole-3-carboxamide analogs targeting fungal SDH.
Experimental Protocols
Self-Validating Controls
Before initiating the workflow, the 96-well plate must be mapped with the following internal controls to validate the assay's integrity:
Sterility Control (Media only): Validates aseptic technique and media purity.
Growth Control (Media + Inoculum): Establishes the 100% viability baseline.
Vehicle Control (Media + Inoculum + 1% DMSO): Proves the solvent is non-toxic.
Positive Control (Fluconazole/Boscalid): Validates assay sensitivity against known clinical and agricultural resistance profiles.
Workflow Diagram
Caption: Experimental workflow for the in vitro antifungal broth microdilution assay.
Step-by-Step Methodology
Step 1: Compound Preparation
Weigh exactly 2.0 mg of the 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid analog.
Dissolve in 200 µL of molecular-grade, anhydrous DMSO to create a 10 mg/mL stock. Note: Vortex and sonicate for 5 minutes if the ethynyl-derivatives exhibit poor initial solubility.
Perform a 10-point, two-fold serial dilution in RPMI 1640 (buffered with 0.165 M MOPS, pH 7.0) to achieve a final test concentration range of 64 µg/mL to 0.125 µg/mL.
Step 2: Inoculum Preparation
Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 48 hours (yeasts) or up to 7 days (filamentous fungi to induce sporulation)[3].
Harvest cells/spores in sterile saline (0.85% NaCl).
Adjust the suspension using a hemocytometer or spectrophotometer (530 nm) to a final working concentration of
1×103
to
5×103
CFU/mL in RPMI 1640.
Step 3: Plate Assembly & Incubation
Dispense 100 µL of the diluted compounds into a sterile, flat-bottom 96-well microtiter plate.
Add 100 µL of the fungal inoculum to each well (total volume = 200 µL).
Include all self-validating controls in columns 11 and 12.
Seal the plate with a gas-permeable membrane to prevent evaporation while allowing oxygen exchange. Incubate at 35°C for 24 hours (yeasts) or 48-72 hours (filamentous fungi).
Step 4: Resazurin Readout (MIC) & Plating (MFC)
Add 20 µL of 0.02% resazurin solution to all wells. Incubate in the dark for an additional 2-4 hours.
MIC Determination: Record the MIC as the lowest concentration that prevents the color change from blue to pink.
MFC Determination: Aspirate 10 µL from all wells showing no visible growth (blue) and spot onto fresh SDA plates. Incubate for 48 hours. The MFC is the lowest concentration resulting in
≥99.9%
fungal death (no colony formation).
Data Presentation & Interpretation
The following table demonstrates the expected SAR profile when derivatizing the 3-carboxylic acid into various amides, highlighting the necessity of lipophilic modifications for whole-cell efficacy.
Table 1: Representative Antifungal Activity (MIC in µg/mL) of Pyrazole Analogs
Interpretation Insight: The free 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (Analog 1) generally shows poor in vitro activity due to ionization at physiological pH, preventing cellular entry. Conversion to a 4-fluoro-phenyl amide (Analog 3) drastically lowers the MIC, validating the compound's potential as a lead candidate for further optimization.
References
Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives | Journal of Chemical and Pharmaceutical Research | 3
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives | PubMed (European Journal of Medicinal Chemistry) | 4
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | PMC | 1
Application Note: Antibacterial Screening of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Executive Summary The rising tide of antimicrobial resistance (AMR) necessitates the continuous development of novel antibacterial pharmacophores. This application note details the experimental design, synthesis workflow...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rising tide of antimicrobial resistance (AMR) necessitates the continuous development of novel antibacterial pharmacophores. This application note details the experimental design, synthesis workflow, and biological screening protocols for derivatives of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3). As a highly versatile, bifunctional building block, this scaffold enables rapid late-stage diversification. By combining authoritative Clinical and Laboratory Standards Institute (CLSI) guidelines with robust mammalian counter-screens, this guide provides a self-validating framework for identifying high-efficacy, low-toxicity antibacterial hits.
Rationale & Scaffold Design
The selection of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is driven by its unique structural and reactive properties:
The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, known for their ability to form critical hydrogen bonds with bacterial targets, most notably the ATP-binding site of DNA gyrase[1].
Bifunctional Handles for Diversification:
The carboxylic acid at the 3-position allows for straightforward amide coupling with diverse primary and secondary amines, modulating the compound's lipophilicity.
The terminal alkyne (ethynyl) at the 4-position is an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" chemistry rapidly generates 1,2,3-triazole linkages. Triazoles act as robust pharmacophores that enhance aqueous solubility, improve metabolic stability, and provide additional hydrogen-bonding acceptors for target engagement[2].
Workflow Overview
Caption: Workflow for synthesizing and screening pyrazole-triazole libraries.
Causality & Trustworthiness: To ensure inter-laboratory reproducibility and meet regulatory standards for novel antibacterial agents, Minimum Inhibitory Concentration (MIC) testing must strictly adhere to CLSI M07 guidelines[3]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB); the specific physiological concentrations of Ca²⁺ and Mg²⁺ are critical because they stabilize the bacterial outer membrane and ensure consistent antibiotic diffusion and activity[4].
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
Step-by-Step Methodology:
Compound Preparation: Dissolve pyrazole-triazole derivatives in 100% DMSO to a stock concentration of 10 mg/mL.
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
Inoculum Standardization: Pick 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Why? This precisely standardizes the starting bacterial load to approximately
1.5×108
CFU/mL, preventing artificial shifts in MIC due to over- or under-inoculation[4].
Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to each well containing 50 µL of the compound dilution. The final target inoculum density in each well must be
5×105
CFU/mL[4].
Incubation & Readout: Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours in ambient air. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol B: Mammalian Cytotoxicity Counter-Screen
Causality & Trustworthiness: A compound exhibiting potent antibacterial activity is non-viable as a drug candidate if it is equally toxic to human cells. We calculate the Selectivity Index (SI) by counter-screening against mammalian cell lines (e.g., HepG2). We employ the resazurin reduction assay because highly conjugated pyrazole derivatives often possess intrinsic fluorescence. Resazurin's metabolic conversion to the highly pink/fluorescent resorufin provides a robust colorimetric shift that bypasses the optical interference common with standard fluorescent viability dyes.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the test compounds (0.1 to 100 µg/mL). Include a vehicle control (1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin). Incubate for 48 hours.
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
Readout: Measure absorbance at 570 nm (reference wavelength 600 nm) or fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the CC₅₀ (concentration required to reduce cell viability by 50%).
Quantitative Data Presentation
The success of the screening cascade is evaluated by the Selectivity Index (SI), defined as
SI=CC50/MIC
. An SI > 10 is generally considered the threshold for a promising hit.
Table 1: Representative screening data for synthesized 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives.
Compound ID
Structural Modifications (Amide / Triazole)
MIC (µg/mL) S. aureus
MIC (µg/mL) E. coli
CC₅₀ (µg/mL) HepG2
Selectivity Index (SI)
Scaffold
None (Unmodified)
>64
>64
>100
N/A
Cmpd-01
Benzyl amide / Phenyl triazole
8
32
>100
>12.5
Cmpd-02
Piperidine amide / 4-F-Phenyl triazole
2
16
85
42.5
Cmpd-03
Morpholine amide / Alkyl triazole
32
>64
>100
<3.1
Ciprofloxacin
Positive Control
0.5
0.25
>100
>200
Mechanistic Insight: Targeting DNA Gyrase
Pyrazole-triazole hybrids frequently exhibit their antibacterial effects by inhibiting DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication, transcription, and chromosome segregation[1]. Because mammalian cells utilize structurally distinct topoisomerases, targeting the GyrB subunit (the ATP-binding domain) of bacterial DNA gyrase offers a pathway to high selectivity and low mammalian toxicity.
Caption: Mechanism of action for pyrazole-triazole derivatives targeting DNA Gyrase.
References
National Institutes of Health (NIH). "Antibacterial pyrazoles: tackling resistant bacteria". PubMed Central (PMC). [Link]
PubMed. "Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking". National Library of Medicine.[Link]
National Institutes of Health (NIH). "Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing". PubMed Central (PMC).[Link]
American Society for Microbiology (ASM). "Establishing the reference broth microdilution MIC method for cefepime-taniborbactam". Journal of Clinical Microbiology. [Link]
Technical Support Center: Purification of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-ethynyl-1-methy...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid via recrystallization. The structure of this guide is tailored to address the specific challenges associated with this heterocyclic carboxylic acid.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the structural features of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid that influence its recrystallization behavior. The molecule possesses a polar pyrazole ring, a hydrogen bond-donating carboxylic acid group, and a relatively nonpolar ethynyl group. This combination of functionalities dictates its solubility in various solvents.[1][2]
Expected to have moderate to good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone). Lower solubility is anticipated in non-polar solvents like hexanes.
The carboxylic acid group makes the molecule acidic. The exact pKa is not readily available in public literature, but it is a critical factor to consider, especially when using protic solvents like water or alcohols, as pH can significantly impact solubility.[6][7]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the recrystallization of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
A. Solvent Selection and Initial Dissolution
Question 1: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
Answer: Finding the ideal single solvent can be challenging. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8][9][10] For a molecule with mixed polarity like this pyrazole derivative, a mixed-solvent system is often more effective.[11]
Recommended Strategy (Mixed-Solvent System):
"Good" Solvent Selection: Start by identifying a "good" solvent in which the compound is readily soluble, even at room temperature. Based on the structure, polar solvents like ethanol, methanol, or ethyl acetate are excellent candidates.[11][12]
"Poor" Solvent Selection: Next, find a "poor" solvent in which the compound is insoluble or sparingly soluble, even when hot. This is often a non-polar solvent like hexanes or heptane, or in some cases, water, if the compound has low aqueous solubility. The two solvents must be miscible.[9][11]
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) is observed. Add a few more drops of the "good" solvent until the solution becomes clear again. Allow this saturated solution to cool slowly.[11][12]
Question 2: My compound dissolves in the hot solvent, but it "oils out" upon cooling instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[11][13]
Troubleshooting Steps:
Slow Down the Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker and paper towels, before further cooling.[11][14] Slow cooling promotes the formation of larger, purer crystals.[15]
Add More "Good" Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of the "good" solvent, and then allow it to cool slowly again.[16][17]
Change the Solvent System: If the issue persists, the chosen solvent or solvent mixture may be inappropriate. If using a single solvent, select one with a lower boiling point.[5][11] If using a mixed-solvent system, adjust the ratio of the "good" to "poor" solvent.
B. Crystal Formation and Growth
Question 3: The solution has cooled, but no crystals have formed. What are my next steps?
Answer: A supersaturated solution has formed, but crystal nucleation has not been initiated.[13] Several techniques can be employed to induce crystallization.[18][19]
Methods to Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[18][19][20] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18]
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This provides a template for further crystal formation.[18][19][20]
Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8][17][19]
Lower Temperature: If room temperature cooling is unsuccessful, try cooling the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[18][19]
C. Purity and Yield
Question 4: I obtained crystals, but they are colored. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[21][22]
Decolorization Protocol:
After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent boiling over when the charcoal is added.[22]
Add a small amount of activated charcoal (typically 1-2% by weight of the solute).[22]
Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[21][22] The purified, colorless solution can then be cooled to induce crystallization.
Question 5: My final yield of pure crystals is very low. What are the likely causes and how can I improve it?
Answer: A low yield can result from several factors during the recrystallization process.
Potential Causes and Solutions:
Using Too Much Solvent: This is a common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.[13][16][17] Use the minimum amount of hot solvent necessary to dissolve the crude product.[16]
Premature Crystallization: If crystals form during the hot filtration step, product will be lost. To prevent this, use a pre-heated funnel and flask, and keep the solution hot throughout the filtration process.[22]
Washing with Room Temperature or Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize redissolving the product.[10]
Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.[8]
III. Experimental Protocols & Visualizations
Standard Single-Solvent Recrystallization Workflow
Caption: A generalized workflow for single-solvent recrystallization.
Troubleshooting Decision Tree for No Crystal Formation
Pyrazole Ethynylation Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for heterocyclic functionalization. Ethynylating pyrazole rings presents unique mechanistic hurdles compared to other azoles due to their distinct electronic properties, high acidi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic functionalization. Ethynylating pyrazole rings presents unique mechanistic hurdles compared to other azoles due to their distinct electronic properties, high acidity, and strong coordination capabilities.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind reaction failures, providing self-validating protocols and data-driven solutions.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does direct transition-metal-free ethynylation fail for my pyrazoles when the exact same conditions work perfectly for pyrroles?
Expert Analysis: The root cause lies in the intrinsic thermodynamic acidity of the heterocycle. Pyrazole has a pKa of approximately 14.2, making it significantly more acidic than pyrrole (pKa ~17.5). During nucleophilic attack on a haloacetylene, an intermediate zwitterion is formed. In pyrroles, this zwitterion readily releases a halogen anion to restore the triple bond. However, in pyrazoles, the higher acidity triggers a rapid intramolecular neutralization of the carbanionic site within the zwitterion. This mechanistic dead-end completely precludes the formation of the desired ethynyl derivative[1].
The Fix: You must alter the transition state stabilization. Utilizing solid media (e.g., a 10-fold excess of Al₂O₃) can force the coupling, though yields may favor side products like dipyrazolylenones unless stoichiometry is strictly controlled[1]. For a cleaner pathway, abandon the metal-free approach and utilize an oxidative direct alkynylation using a Nickel/O₂ or Copper/air catalytic system, which operates via a completely different C-H activation pathway[2].
Q2: My Sonogashira cross-coupling on an electron-deficient halopyrazole (e.g., 4-bromo-5-(trifluoromethyl)-1H-pyrazole) is stalling at <20% conversion. How do I drive this to completion?
Expert Analysis: The trifluoromethyl (-CF₃) group exerts a massive electron-withdrawing effect (-I effect) on the pyrazole ring. This drastically depletes the electron density at the C4 position, raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C(sp²)-Br bond. Standard ligands like PPh₃ simply do not provide sufficient electron density to the palladium center to overcome this barrier[3].
The Fix: You must switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand. The selection of the ancillary ligand XPhos is indispensable for this specific heterocyclic construction[3]. XPhos accelerates both the oxidative addition (due to its electron richness) and the reductive elimination (due to its steric bulk).
Part 2: Quantitative Optimization Data
When optimizing Sonogashira couplings for deactivated pyrazoles, empirical data demonstrates that ligand architecture is the primary driver of yield, overriding solvent or base choices.
Table 1: Optimization of Sonogashira Coupling Conditions for 4-Bromo-5-(trifluoromethyl)-1H-pyrazole
Catalyst System
Ligand
Base / Solvent
Temp (°C)
Yield (%)
Mechanistic Failure Mode / Observation
Pd(PPh₃)₄ / CuI
None
Et₃N / DMF
80
< 5%
Stalled at oxidative addition; starting material recovered.
Moderate conversion; ligand not bulky enough for efficient reductive elimination.
Pd(OAc)₂ / CuI
XPhos
Et₃N / DMF
80
72%
Optimal conversion; XPhos overcomes the -CF₃ deactivation barrier [3].
Part 3: Mechanistic Troubleshooting Logic
To streamline your optimization process, follow this diagnostic workflow based on the electronic nature of your starting pyrazole core.
Logical troubleshooting workflow for pyrazole ethynylation based on substrate electronics.
Part 4: Self-Validating Experimental Methodology
Protocol: XPhos-Mediated Sonogashira Ethynylation of Electron-Deficient Pyrazoles
Objective: Couple 4-bromo-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene (TMSA).
Design Principle: This protocol incorporates built-in diagnostic steps to ensure reaction fidelity before proceeding to the next stage, preventing wasted time and reagents.
Step 1: System Deoxygenation (The "Glaser-Block" Phase)
Action: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF in a Schlenk flask. Subject the solution to three rigorous freeze-pump-thaw cycles.
Causality: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of TMSA, consuming your alkyne before cross-coupling can occur.
Self-Validation: The absence of a deep blue/green tint (indicative of oxidized Cu(II) species) upon the subsequent addition of CuI confirms a successfully deoxygenated environment.
Step 2: Catalyst Pre-Activation
Action: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) under an argon atmosphere. Stir at room temperature for 15 minutes.
Causality: Pd(II) must be reduced to the active Pd(0) species in situ, and XPhos must coordinate to form the bulky, electron-rich [Pd(XPhos)] complex necessary for oxidative addition into the deactivated C-Br bond.
Self-Validation: The solution will transition from a reddish-brown suspension to a pale, homogeneous yellow, visually confirming the formation of the active Pd(0)-XPhos complex.
Step 3: Controlled Alkyne Addition
Action: Add Et₃N (3.0 equiv) and CuI (5 mol%). Heat the reaction block to 80°C. Add TMSA (1.5 equiv) dropwise via a syringe pump over 1 hour.
Causality: A high steady-state concentration of terminal alkyne favors homocoupling. Slow addition keeps the concentration low, kinetically favoring the cross-coupling cycle.
Self-Validation: Extract a 10 µL aliquot and monitor via LC-MS after 2 hours. The presence of the intermediate mass[M+H]⁺ corresponding to the TMS-protected ethynyl pyrazole, with <5% of the diyne byproduct, validates the addition rate and catalyst activity.
Step 4: Desilylation & Isolation
Action: Cool the mixture to 0°C. Add TBAF (1.2 equiv, 1M in THF) directly to the reaction mixture. Stir for 30 minutes.
Causality: The fluoride ion selectively cleaves the TMS protecting group to yield the terminal alkyne, preparing the molecule for downstream click chemistry (CuAAC) or further functionalization.
Self-Validation: TLC (Hexanes:EtOAc 3:1) will show the complete disappearance of the non-polar TMS-adduct and the emergence of a highly UV-active, more polar spot corresponding to the terminal alkyne.
References
Title: Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1 H -pyrazol-4-yl)-1 H -1,2,3-triazole systems
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Nickel- and Copper-Catalyzed Direct Alkynylation of Azoles and Polyfluoroarenes with Terminal Alkynes under O2 or Atmospheric Conditions
Source: Organic Letters (ACS Publications)
URL: [Link]
Technical Support Center: Scale-Up Synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the scale-up synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3)[1]. This molecule is a valuable b...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3)[1]. This molecule is a valuable building block in medicinal chemistry and drug development. Transitioning its synthesis from the laboratory bench to pilot or manufacturing scale introduces significant challenges related to safety, efficiency, and product quality. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers and chemical engineers to navigate these complexities successfully.
Synthetic Strategy Overview & Key Control Points
The most common and scalable synthetic route involves a multi-step process. Success hinges on rigorous control at each stage, as inefficiencies or side reactions in early steps will amplify throughout the process. The general workflow is designed to build the pyrazole core, introduce the necessary functional handles, and finally construct the ethynyl group.
Caption: A typical multi-step synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The main hazards are:
Thermal Runaway: The initial pyrazole formation using hydrazine derivatives can be highly exothermic.[2] Inadequate heat removal in large reactors can lead to a dangerous thermal runaway.
Handling of Ethynyl Compounds: Terminal alkynes, especially under certain conditions (e.g., in the presence of specific metals like copper), can form explosive acetylides. While the target molecule is relatively stable, handling the ethynylating agents requires caution.[3][4][5][6]
Use of Hydrazine Derivatives: Methylhydrazine is toxic and must be handled with appropriate personal protective equipment (PPE) and engineering controls.[2]
Palladium and Copper Catalysts: While not an acute safety risk, the use of heavy metal catalysts requires careful handling to avoid contamination and exposure. Their removal from the final active pharmaceutical ingredient (API) is a critical regulatory requirement.
Q2: My Sonogashira coupling is sluggish and produces significant homocoupled (Glaser) byproduct. What is the cause?
A: This is a classic Sonogashira scale-up issue. The primary causes are:
Oxygen Contamination: Oxygen promotes the oxidative homocoupling of the terminal alkyne, particularly in the presence of a copper(I) co-catalyst.[7][8]
Catalyst Inefficiency: The palladium catalyst may be deactivated.
Incorrect Base or Stoichiometry: The base is crucial for the catalytic cycle.
To mitigate this, ensure all solvents and reagents are rigorously deaerated, maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction, and consider using a "copper-free" Sonogashira protocol, which can significantly reduce homocoupling.[9]
Q3: Standard column chromatography is not a viable purification method for my 10 kg batch. What are the alternatives for achieving high purity?
A: At scale, purification strategies must shift away from chromatography. Focus on:
Recrystallization: Systematically screen for a solvent or solvent system that provides good discrimination between the product and key impurities.
Slurry Washes: Washing the crude, solid product with a solvent in which the impurities are soluble but the product is not can be highly effective.[10]
Acid/Base Extraction: If the product is an acid (like the final step) and impurities are neutral, you can often achieve excellent purification by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure product by adding acid.[11]
Salt Formation and Crystallization: Formation of an acid addition salt can sometimes improve the crystalline nature of a compound, allowing for more effective purification.[12]
Q4: Is there a risk of decarboxylation during the final ester hydrolysis step?
A: Yes, decarboxylation of pyrazole-4-carboxylic acids can occur, especially under harsh conditions like high temperatures or strong acids.[13] The presence of an electron-withdrawing ethynyl group may influence this reactivity. It is critical to perform the saponification (ester hydrolysis) under the mildest conditions possible (e.g., using lithium hydroxide at or slightly above room temperature) and to carefully monitor the reaction to avoid prolonged heating.[14]
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems encountered during the synthesis.
Symptom / Observation
Potential Root Cause(s)
Recommended Corrective Actions & Rationale
Low Yield in Pyrazole Formation
1. Inefficient mixing leading to localized "hot spots" and side reactions.[10][15] 2. Formation of undesired regioisomers.[2] 3. Thermal degradation of product or reactants.
1. Optimize Agitation: Ensure the impeller design and speed are sufficient for the reactor geometry to maintain a homogenous mixture. 2. Control Reaction Conditions: Optimize temperature, solvent, and catalyst to favor the desired isomer. A change in the starting 1,3-dicarbonyl precursor may be needed to direct the regioselectivity. 3. Improve Heat Transfer: Use a jacketed reactor with an appropriate heat transfer fluid. For highly exothermic steps, consider a semi-batch process with slow, controlled addition of the limiting reagent.[10]
Incomplete Sonogashira Coupling
1. Insufficient degassing of solvents and reagents. 2. Catalyst deactivation (Pd(0) instability).[7] 3. Poor solubility of reagents at scale.
1. Rigorous Inerting: Sparge all solvents with nitrogen or argon for an extended period before use. Maintain a positive pressure of inert gas in the reactor. 2. Use Robust Catalysts/Ligands: Screen different phosphine ligands that can stabilize the palladium center. Ensure the catalyst is fresh and handled under inert conditions. 3. Solvent Screening: A co-solvent may be necessary to ensure all components remain in solution throughout the reaction.
Final Product Fails Purity Spec (Residual Palladium)
1. Inefficient removal during workup. 2. Palladium complex entrapped in the product crystal lattice.
1. Use a Palladium Scavenger: After the reaction is complete, treat the solution with a scavenger resin or activated carbon designed to bind palladium. 2. Optimize Crystallization: A slow, controlled crystallization is less likely to trap impurities than a rapid precipitation. Experiment with different anti-solvents and cooling profiles.
Batch-to-Batch Inconsistency
1. Variability in raw material quality. 2. "Hidden" critical process parameters not identified at lab scale. 3. Inconsistent mixing or heating profiles.[15]
1. Qualify Raw Materials: Set strict specifications for all starting materials and reagents, including purity and moisture content. 2. Process Understanding: Use Process Analytical Technology (PAT) or Design of Experiments (DoE) to identify which parameters (e.g., addition rate, agitation speed, temperature) have the most significant impact on the outcome. 3. Standardize Operations: Implement strict Standard Operating Procedures (SOPs) for all manual operations to ensure consistency.
This protocol is a representative example and must be optimized for your specific equipment and scale.
Reactor Preparation: Charge a clean, dry, and inerted reactor with Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%) and copper(I) iodide (1-5 mol%).
Solvent Addition: Add rigorously deaerated solvent (e.g., DMF or a mixture of Toluene/Water).[9] Begin agitation to ensure a homogenous slurry/solution.
Base and Alkyne Addition: Add a suitable base (e.g., a hindered amine like diisopropylethylamine, 2-3 eq). Add the ethynylating agent (e.g., Ethynyltrimethylsilane, 1.2-1.5 eq) via a subsurface addition line.
Reaction: Heat the mixture to the optimized temperature (typically 50-80 °C). The reaction is often mildly exothermic upon initiation.[16]
Monitoring: Monitor the reaction progress by in-process control (IPC) such as HPLC until consumption of the starting iodide is complete (<1%).
Work-up: Cool the reaction mixture. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which is then taken to the next step.
Protocol 2: Saponification and Isolation
Hydrolysis: Dissolve the crude ester from the previous step in a suitable solvent mixture (e.g., THF/Water or Methanol/Water).[17]
Base Addition: Cool the solution (e.g., to 10-15 °C) and add an aqueous solution of a base (e.g., LiOH or NaOH, 1.5-2.0 eq) portion-wise, maintaining temperature control.
Reaction: Allow the mixture to warm to room temperature and stir until HPLC analysis confirms complete conversion of the ester.[17] Avoid excessive heating to prevent decarboxylation.[13]
Purification: If necessary, wash the basic aqueous solution with an organic solvent (e.g., MTBE or Toluene) to remove non-acidic impurities.
Precipitation: Cool the aqueous layer in an ice bath and slowly add aqueous acid (e.g., 1M HCl) with vigorous stirring until the pH is ~2-3. The product should precipitate as a solid.[17]
Isolation: Collect the solid product by filtration, wash the filter cake with cold water, and dry under vacuum to a constant weight.
Visualized Troubleshooting Logic
Caption: A decision tree for troubleshooting the critical Sonogashira coupling step.
References
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
Google Patents. (n.d.). US3895027A - Process for preparing pyrazole-3-carboxylic acids.
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]
PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Retrieved from [Link]
Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
ACS Publications. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Expert Synthesis Solutions. (2018). SAFETY DATA SHEET. Retrieved from [Link]
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. Retrieved from [Link]
ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]
ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. Retrieved from [Link]
Sevron Safety Solutions. (n.d.). ethinyl estradiol (ee). Retrieved from [Link]
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
BERRY & ASSOCIATES/ICON ISOTOPES. (2016). Safety Data Sheet 5-Ethynyl uridine CEP. Retrieved from [Link]
Spectroscopic Differentiation of 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid Regioisomers: A Comprehensive Analytical Guide
Introduction The functionalization of the pyrazole scaffold is a cornerstone in modern drug discovery, prominently featured in the development of kinase inhibitors and other targeted therapeutics. A critical challenge du...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The functionalization of the pyrazole scaffold is a cornerstone in modern drug discovery, prominently featured in the development of kinase inhibitors and other targeted therapeutics. A critical challenge during the synthesis of N-methylated pyrazoles—such as1[1]—is the formation of regioisomeric mixtures due to the 2 of the unsubstituted pyrazole precursor[2].
This guide provides a definitive, self-validating analytical workflow to objectively differentiate the target 3-carboxylic acid regioisomer from its 5-carboxylic acid alternative using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Context & The Regioisomer Challenge
When alkylating a 4-ethynyl-1H-pyrazole-3-carboxylic acid intermediate, N-methylation can occur at either the N1 or N2 position, yielding two distinct regioisomers:
Target : 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (N-methyl is adjacent to the C5 proton).
Alternative : 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid (N-methyl is adjacent to the C5 carboxylic acid group).
Because both isomers possess identical exact masses and highly similar 1D ¹H NMR profiles, standard 1D techniques are insufficient. The definitive assignment relies on3 to map the connectivity and spatial arrangement of the N-methyl group relative to the pyrazole ring substituents[3].
Analytical workflow for the spectroscopic differentiation of pyrazole regioisomers.
Experimental Methodologies
Protocol 1: Sample Preparation and Variable Temperature (VT) NMR
Causality: Pyrazole N-H protons and adjacent signals often exhibit severe line broadening at room temperature due to2 and intermediate exchange rates[2]. Utilizing VT-NMR sharpens these signals, ensuring high-resolution 2D data.
Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
Transfer the solution to a high-quality 5 mm NMR tube.
Set the spectrometer temperature to 330 K (57 °C). Allow the sample to equilibrate for 10 minutes before tuning and matching the probe.
Acquire a standard ¹H NMR spectrum (ns=16, d1=2s) to verify signal sharpness and optimal shimming.
Protocol 2: 2D HMBC and NOESY Acquisition
Causality: HMBC detects long-range (2–3 bond) ¹H-¹³C couplings, linking the isolated N-methyl protons to the pyrazole ring carbons. NOESY confirms spatial proximity, acting as an orthogonal validation system.
HSQC : Acquire a ¹H-¹³C HSQC spectrum to identify all direct C-H attachments. The C5-H carbon will show a direct correlation.
HMBC : Set the long-range coupling delay optimized for 8 Hz (typical for ³J_CH in pyrazoles). Acquire with a spectral width of 12 ppm (¹H) and 220 ppm (¹³C).
NOESY : Acquire with a mixing time of 400–500 ms. Look for cross-peaks between the N-CH₃ singlet (~3.9 ppm) and the aromatic pyrazole proton.
Protocol 3: LC-ESI-MS/MS Analysis
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Inject 2 µL into a UPLC system coupled to a Q-TOF mass spectrometer.
Operate in positive electrospray ionization (ESI+) mode. Isolate the [M+H]⁺ precursor ion (m/z ~151.05) and apply a collision energy of 15–25 eV to observe fragmentation patterns.
Quantitative Data Comparison
Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 330 K)
Affected by steric/electronic environment of COOH.
C-H (¹³C)
~135.2 ppm[C5]
~140.1 ppm [C3]
C3 is generally more deshielded than C5.
COOH (¹³C)
~163.5 ppm
~160.2 ppm
Carbonyl shift varies by position.
Table 2: Key 2D NMR Correlations for Regioisomer Differentiation
Experiment
3-Carboxylic Acid Isomer
5-Carboxylic Acid Isomer
Logical Deduction
HMBC (N-CH₃)
Correlates to C5 (CH, ~135 ppm)
Correlates to C5 (Cq-COOH, ~125 ppm)
Determines if N-Me is adjacent to a protonated carbon or the carboxylate carbon.
NOESY (N-CH₃)
Strong NOE to C5-H (~8.05 ppm)
No NOE to pyrazole ring proton
In the 5-isomer, the N-Me is next to COOH, too far from C3-H for NOE.
Scientific Integrity & Causality
The differentiation of these regioisomers cannot rely on 1D NMR alone due to the subtle electronic differences between the C3 and C5 positions. The trustworthiness of this analytical protocol is built on a self-validating matrix:
The HMBC Anchor : In the 3-carboxylic acid isomer, the N-CH₃ protons (3.92 ppm) show a strong 3-bond HMBC correlation to the C5 carbon (135.2 ppm)[3]. Because HSQC proves this C5 carbon is directly attached to the pyrazole proton (8.05 ppm), we definitively know the N-methyl is adjacent to the C-H group, not the carboxylic acid.
The NOESY Confirmation : To prevent any ambiguity from unusual 4-bond HMBC couplings, NOESY provides orthogonal proof. A spatial correlation between the N-CH₃ and the C5-H confirms they are adjacent. In the 5-carboxylic acid isomer, the N-CH₃ is sandwiched between the N2 lone pair and the C5-COOH group; it exhibits no spatial correlation to the distant C3-H.
Mass Spectrometry (ESI-MS/MS) : While both isomers yield an [M+H]⁺ of 151.05 m/z, the 5-carboxylic acid isomer often shows a more facile neutral loss of CO₂ (44 Da) during collision-induced dissociation (CID) due to the proximity of the N-methyl group, which can facilitate a pseudo-six-membered transition state for decarboxylation compared to the 3-isomer.
By combining VT-NMR to eliminate tautomeric line broadening with 2D HMBC/NOESY mapping, researchers can confidently assign the regiochemistry of4[4], ensuring the integrity of downstream synthetic steps in drug development.
BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ77C1BT04Dz3eTnZqao6YcGRfxUREwqrXFe3ornWcWrSNDyISTrUmqDnq_1Utc0Iz5o9R-LyEgsrC2B4Zc4FCwrkCFheUI5ioqxQLbxvHvZ93t5FgIm1nqrWFaPYBsVvrw93YATCax39_TVbkAAnwQE1ehCrMno6I3IHgjTBt2i115HLhYWvyiHEKTA5e7VPSKqVFtBMbl9lQU_NxeJKIUKC1CsEOUAHeV6FF7h4=]
Doganc, F., & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques". Magnetic Resonance in Chemistry (2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7vq4R2DPCXZySlsNFPcKk95s7q-VwE2_xwbdNs7Py8Gc6uQKQ4xmmT85ZRMODdTxZFu2hopF0SAZ_JFrZaVh4WDAbYemYENKjyGWlTxe17bnF_hqS92UbvCaF3bgMCantmlQu]
Ahlburg, N. L., et al. "Deprotonation of 4-Ethynylpyrazolium Salts". Semantic Scholar (2018).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf7SDc3dOLxowurUmMm-CIGfniFVhAmfE-A3BAIshN4yrF-m01jkKPYzJ2vl9p2PmS598CAK8N7zhH0rzrOHcswOQ99eACOsGh1-RCUMJ_pgDvrQu8pEvWy9D9BVQoKLHlA8M8PSzHxUg_bB9M5d0Cw5P8h_byEIm_VmlQ_b7j9ZW4MWzZgIURk9PWfhmNEakLa9pVoXTZrTY2KZ8e8hTp]
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
A Comparative Guide to Molecular Docking Studies of Pyrazole-Based Inhibitors The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. It...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Molecular Docking Studies of Pyrazole-Based Inhibitors
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its unique electronic properties and ability to act as a versatile template for establishing multiple, specific interactions with biological targets have led to its incorporation into drugs targeting a diverse range of proteins. Pyrazole-based compounds have been successfully developed as inhibitors for enzymes like cyclooxygenases (e.g., Celecoxib), kinases (e.g., Crizotinib), and many others, demonstrating their significance in treating inflammation, cancer, and other diseases.
Given the vast chemical space that can be explored by modifying the pyrazole core, computational methods are indispensable for prioritizing synthetic efforts. Molecular docking, in particular, serves as a powerful in silico tool for predicting the binding mode and affinity of these inhibitors. This guide provides a comparative framework for conducting and interpreting docking studies of pyrazole-based inhibitors, grounded in established scientific principles and validated protocols.
Pillar 1: The Rationale of Comparative Docking Analysis
Comparative docking is not merely about generating a single binding score; it is a systematic investigation into the structure-activity relationships (SAR) within a series of compounds. The primary goal is to build a computational model that can rationalize the observed experimental activities and prospectively predict the potency of novel derivatives.
A robust comparative study hinges on the principle of ceteris paribus —"all other things being equal." By using a consistent protein structure, grid box definition, and docking algorithm for a series of related ligands (i.e., those sharing the pyrazole core), the differences in their predicted binding affinities can be more confidently attributed to their structural modifications. This approach allows researchers to dissect the specific contributions of various substituents on the pyrazole scaffold to the overall binding affinity and selectivity.
For instance, one might investigate how substituting a methyl group with a trifluoromethyl group on the pyrazole ring affects binding. The docking results can provide a structural hypothesis, suggesting, for example, that the trifluoromethyl group engages in a favorable halogen bond with a backbone carbonyl, an interaction unavailable to the methyl group. This hypothesis can then be tested experimentally.
Pillar 2: A Validated Workflow for Comparative Docking
A trustworthy docking protocol is a self-validating one. Before comparing a novel series of inhibitors, it is critical to demonstrate that the chosen docking software and parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as re-docking, is the cornerstone of a validated study.
Below is a detailed, step-by-step methodology for a comparative docking workflow.
Experimental Protocol: Comparative Docking of Pyrazole Inhibitors
1. Protein Preparation:
Objective: To prepare the target protein structure for docking, ensuring it is chemically correct and free of artifacts from the crystallographic process.
Steps:
Obtain Structure: Download the crystal structure of the target protein bound to a known ligand (ideally one with a pyrazole core) from the Protein Data Bank (PDB).
Initial Cleaning: Remove all non-essential components, such as solvent molecules (except for crystallographic waters known to mediate key interactions), co-factors not relevant to binding, and duplicate protein chains.
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This step is crucial for defining correct hydrogen bonding patterns.
Assign Protonation States: Assign correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). Specialized tools like H++ or PROPKA are often used for this purpose.
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the hydrogen addition process, while keeping the backbone atoms fixed to preserve the experimental conformation.
2. Ligand Preparation:
Objective: To generate low-energy, 3D conformations of the pyrazole-based inhibitors with correct chemical properties.
Steps:
Generate 2D Structures: Draw the pyrazole derivatives using a chemical sketcher like ChemDraw or MarvinSketch.
Convert to 3D: Convert the 2D structures to 3D.
Assign Protonation States & Tautomers: Determine the most likely protonation state and tautomeric form of the pyrazole ring and any other ionizable groups at physiological pH.
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94) to obtain a stable 3D conformation.
Assign Partial Charges: Assign partial atomic charges (e.g., Gasteiger charges for AutoDock) which are critical for calculating electrostatic interactions.
3. Docking Protocol Validation (Re-docking):
Objective: To confirm that the docking algorithm can reproduce the known binding pose of a co-crystallized ligand.
Steps:
Define Binding Site: Define the docking grid box around the active site, ensuring it is large enough to encompass the entire binding pocket where the co-crystallized ligand sits.
Extract & Re-dock: Extract the co-crystallized ligand from the PDB file, prepare it using the ligand preparation protocol, and then dock it back into the prepared protein structure.
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
4. Comparative (Production) Docking:
Objective: To dock the entire series of novel pyrazole-based inhibitors using the validated protocol.
Steps:
Systematic Docking: Dock each prepared ligand from the series into the prepared protein structure using the exact same grid box and docking parameters established during validation.
Analyze Results: For each compound, analyze the predicted binding energy (or docking score) and the corresponding binding pose. The top-ranked poses (typically those with the lowest binding energy) are selected for detailed interaction analysis.
The following diagram illustrates this comprehensive workflow.
Caption: Workflow for a validated comparative molecular docking study.
Pillar 3: Case Study - Pyrazole-Based Inhibitors of Cyclooxygenase-2 (COX-2)
To illustrate the application of this workflow, we will consider a comparative docking study of pyrazole-based inhibitors targeting COX-2, the enzyme selectively inhibited by Celecoxib. The COX-2 active site features a key secondary pocket, and the ability of an inhibitor to access this pocket is a major determinant of its selectivity over the COX-1 isoform.
Let's compare three hypothetical pyrazole derivatives against the known inhibitor, Celecoxib.
Compound
Key Substituent
Docking Score (kcal/mol)
Key Interactions with COX-2 Residues
Experimental Activity (IC50, nM)
Celecoxib
p-sulfonamide phenyl
-11.5
H-bond with His90, Arg513; van der Waals in secondary pocket
15
Compound A
p-methyl phenyl
-9.2
H-bond with His90; van der Waals in secondary pocket
250
Compound B
p-carboxy phenyl
-8.5
Potential steric clash with Val523; unfavorable charge
> 1000
Compound C
N-phenyl (unsubstituted)
-7.8
Lacks specific interactions in secondary pocket
> 5000
Analysis of Results:
Celecoxib: The docking simulation correctly places the sulfonamide group deep within the secondary pocket, where it forms a crucial hydrogen bond with Arg513. This interaction is a hallmark of selective COX-2 inhibitors and is reflected in the best docking score and highest experimental potency.
Compound A: Replacing the sulfonamide with a smaller methyl group preserves access to the secondary pocket but eliminates the key hydrogen bond with Arg513. The docking score is consequently worse (less negative), and the experimental activity is significantly lower. This correctly predicts that while the group is tolerated, it is suboptimal for high-affinity binding.
Compound B: The bulky and charged carboxylate group is predicted to cause a steric clash with Val523 at the entrance of the secondary pocket. The unfavorable energetics of desolvating the carboxylate group to enter a largely hydrophobic pocket contribute to a poor docking score and a lack of inhibitory activity.
Compound C: Removal of the entire phenyl substituent results in a molecule that no longer occupies the secondary pocket, losing key van der Waals contacts. The docking score is the poorest, consistent with its negligible experimental activity.
This case study demonstrates how a comparative docking analysis can provide a structural rationale for the observed SAR. The docking scores correlate well with the experimental IC50 values, lending confidence to the predictive power of the model for this series of compounds.
The logical relationship between inhibitor structure and binding is visualized below.
Caption: Inhibitor features determining COX-2 secondary pocket binding.
Conclusion
Comparative molecular docking is an essential tool in modern drug discovery for evaluating series of related inhibitors like those based on the pyrazole scaffold. When performed with a rigorous, validated protocol, it provides invaluable insights into structure-activity relationships, guiding the design of more potent and selective molecules. By systematically comparing computational predictions with experimental data, researchers can build robust models that accelerate the journey from initial hit to clinical candidate.
References
Faria, J. V., et al. (2017). Pyrazole and its bioisosteres: A review of the last decade's synthetic and medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
Radi, M., & Schenone, S. (2014). The pyrazole scaffold in the design of therapeutic agents. Current Medicinal Chemistry. Available at: [Link]
Anandakrishnan, R., Aguilar, B., & Onufriev, A. V. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic Acids Research. Available at: [Link]
Gogoi, D., & Barooah, N. (2020). A brief review on methodology of molecular docking. Current Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Available at: [Link]
Validation
Validating the Mechanism of Action for Novel Pyrazole-Based Kinase Inhibitors: A Comparative Guide
As targeted oncology moves toward highly specific, multi-kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. The N-unsubstituted pyrazole ring acts as both a hydrogen bo...
Author: BenchChem Technical Support Team. Date: March 2026
As targeted oncology moves toward highly specific, multi-kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. The N-unsubstituted pyrazole ring acts as both a hydrogen bond donor and acceptor, allowing it to perfectly mimic the adenine ring of ATP and competitively bind the hinge region of protein kinases[1].
In this guide, we will walk through the rigorous, multi-phase validation of a novel pyrazole-based inhibitor. To provide a concrete framework, we will use a highly potent, novel dual EGFR/VEGFR-2 pyrazole inhibitor (referred to herein as Pyr-15 ) and objectively compare its performance against established clinical standards: Erlotinib (EGFR inhibitor) and Sorafenib (VEGFR-2 inhibitor)[2].
As a Senior Application Scientist, I emphasize that validating a mechanism of action (MoA) requires more than just generating data; it requires building a logical, self-validating system where each assay proves a specific causal link in the drug's pathway.
Before introducing the complexities of a living cell (e.g., membrane permeability, efflux pumps, and compensatory pathways), we must first prove direct, physical target engagement. We utilize a cell-free ADP-Glo™ Kinase Assay to establish causality. By isolating the kinase and the inhibitor in a controlled buffer, we can definitively prove that the pyrazole scaffold acts as an ATP-competitive antagonist.
Comparative Performance Data
Our biochemical profiling demonstrates that the novel pyrazole derivative significantly outperforms first-generation alternatives in target affinity[2].
Compound
Target Kinase
IC₅₀ (µM)
Fold-Difference vs. Standard
Mechanism of Action
Erlotinib (Standard)
EGFR
10.60
1.0x (Baseline)
ATP-Competitive
Sorafenib (Standard)
VEGFR-2
3.20
1.0x (Baseline)
Type II Kinase Inhibitor
Pyr-15 (Novel Pyrazole)
EGFR
0.31
~34x more potent
ATP-Competitive
Pyr-15 (Novel Pyrazole)
VEGFR-2
0.45
~7x more potent
ATP-Competitive
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
This protocol is designed as a self-validating system. The inclusion of a "No-Enzyme" control establishes the 100% inhibition baseline, while the "Vehicle (DMSO)" control establishes the 0% inhibition baseline.
Reagent Preparation: Dilute recombinant EGFR and VEGFR-2 kinases in 1X Kinase Buffer (supplemented with 2 mM DTT and 0.1 mg/mL BSA to prevent non-specific binding).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Pyr-15, Erlotinib, and Sorafenib in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Reaction Initiation: Add the kinase/inhibitor mixture and incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding the ATP/Substrate mix. Incubate for 60 minutes.
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Phase 2: Intracellular Signaling Modulation
Causality & Rationale
Biochemical affinity does not guarantee cellular efficacy. To prove that Pyr-15 successfully penetrates the cell membrane and engages its targets in situ, we must observe the downstream consequences of kinase inhibition. EGFR and VEGFR-2 drive tumor survival and proliferation via the PI3K/AKT and MAPK cascades, respectively. By utilizing Western Blotting, we can measure the phosphorylation states of these downstream effectors. A simultaneous reduction in p-ERK and p-AKT confirms dual-pathway blockade.
Figure 1: Mechanism of action for dual EGFR/VEGFR-2 inhibition by novel pyrazole derivatives.
Step-by-Step Methodology: Western Blotting for Pathway Modulation
Cell Treatment: Seed HEPG2 cells in 6-well plates. Treat with Vehicle (0.1% DMSO), Erlotinib (10 µM), or Pyr-15 (0.5 µM) for 24 hours.
Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-ERK and p-AKT). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading (self-validation step).
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and
β
-actin (housekeeping control) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.
A successful targeted therapy must translate pathway blockade into a functional phenotypic outcome. For pyrazole-based kinase inhibitors, the ultimate proof of efficacy is the induction of cell cycle arrest (typically G0/G1 phase) and subsequent apoptosis[3]. We utilize Flow Cytometry with Annexin V and Propidium Iodide (PI) dual-staining. This creates a self-validating quadrant analysis: Annexin V binds externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).
Figure 2: Four-phase experimental workflow for validating pyrazole kinase inhibitors.
Step-by-Step Methodology: Flow Cytometry Analysis
Cell Seeding & Synchronization: Seed HEPG2 cells at
5×105
cells/well. Serum-starve for 12 hours to synchronize cells at the G0/G1 boundary, ensuring baseline uniformity across all test groups.
Compound Treatment: Treat with vehicle (0.1% DMSO), Erlotinib (10 µM), or Pyr-15 (0.5 µM) for 48 hours. Self-Validation: The DMSO control establishes the baseline apoptosis rate, isolating the drug's specific cytotoxic effect.
Harvesting: Trypsinize cells gently. Keep all samples on ice to halt metabolic processes and prevent false-positive apoptotic signaling caused by handling stress.
Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.
Data Acquisition: Analyze immediately using a flow cytometer (e.g., BD FACSCanto II). Capture a minimum of 10,000 events per sample to ensure statistical significance.
References
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors
Source: Frontiers in Chemistry
URL
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
Source: MDPI Molecules
URL
Title: One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids
Source: ResearchGate
URL
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly functionalized building blocks. 4-ethynyl-1-methyl-1H-pyrazole-3-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly functionalized building blocks. 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) is a highly valuable intermediate in medicinal chemistry, particularly for click chemistry (CuAAC) and cross-coupling reactions[1]. However, its structural motifs—a terminal alkyne, a nitrogen-rich pyrazole core, and a carboxylic acid—demand a strict, chemically logical approach to disposal[2].
This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, laboratory safety, and environmental stewardship.
Hazard Assessment & Chemical Causality
To safely dispose of any chemical, we must first understand the mechanistic causality behind its hazards. According to standardized safety data, this compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].
Beyond these standard warnings, the molecular structure dictates three critical disposal rules:
The Terminal Alkyne (Ethynyl Group): Terminal alkynes possess a weakly acidic proton. If mixed with aqueous heavy metal waste streams (particularly Silver, Copper, or Mercury), they can precipitate highly explosive, shock-sensitive metal acetylides. Causality: Liquid waste containing this compound must be strictly segregated from inorganic heavy metal waste.
The Pyrazole Core: The heterocyclic ring contains two nitrogen atoms. Incineration of nitrogen-rich organics can produce toxic nitrogen oxides (NOx)[3]. Causality: Disposal must be routed to a Resource Conservation and Recovery Act (RCRA) permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and NOx scrubbers[4].
The Carboxylic Acid: As a weak organic acid, it can react exothermically with strong bases. Causality: Avoid bulk mixing with concentrated alkalis in waste carboys.
Proper waste segregation is the foundation of laboratory safety. Mixing incompatible waste streams is the leading cause of laboratory accidents.
Figure 1: Decision tree for the segregation and disposal of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Step-by-Step Disposal Methodologies
The following protocols are designed to be self-validating systems. By following these steps, you inherently prevent the formation of dangerous byproducts and ensure EPA compliance[6].
Use this protocol for expired bulk powder, contaminated weighing paper, spatulas, and cleanup materials.
Containment & Collection: If a powder spill occurs, do not use water (which can spread the irritant). Use a static-free brush and a designated hazardous waste dustpan to sweep up the solid.
Primary Packaging: Transfer the solid waste into a high-density polyethylene (HDPE) solid waste container. HDPE is resistant to the weakly acidic nature of the carboxylic acid.
Secondary Contamination: Place all contaminated PPE (nitrile gloves) and weighing papers into the same solid waste container.
EHS Labeling: Label the container strictly as: "Hazardous Solid Waste: Toxic/Irritant Organic Acid (Contains Pyrazole and Alkyne derivatives)."
Storage & Routing: Store in a cool, dry, well-ventilated secondary containment tray. Submit a waste manifest to your Environmental Health and Safety (EHS) department for transfer to an EPA-approved TSDF[4].
Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane).
The Heavy Metal Check (Critical Step): Before pouring any solution containing this compound into a waste carboy, physically verify the carboy's log. Ensure the receiving carboy contains NO aqueous heavy metal waste (Ag, Cu, Hg). This prevents the formation of shock-sensitive metal acetylides.
Solvent Segregation:
If dissolved in solvents like Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste carboy.
If dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste carboy.
pH Monitoring: Because this is a carboxylic acid, ensure the waste carboy does not contain concentrated strong bases (e.g., NaOH, KOH) to prevent rapid, localized exothermic neutralization reactions.
Manifesting: Update the waste carboy log with the chemical name, CAS number (1354705-93-3), and estimated mass of the solute to ensure the TSDF can properly calibrate their incineration scrubbers for NOx emissions[5].
Regulatory Compliance & Environmental Impact
Under EPA guidelines, laboratories are responsible for meeting all generator status requirements for hazardous waste[4]. Because 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid contains a high mass percentage of nitrogen, it cannot be disposed of in standard municipal solid waste or poured down the drain. It must be processed via high-temperature incineration at a certified TSDF[4]. The high temperatures destroy the organic framework, while specialized scrubbers capture the resulting nitrogen oxides, preventing atmospheric pollution and acid rain[3].
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste TSDF Background Information for Proposed RCRA Air Emission Standards." Retrieved from: [Link]
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document - Companion to Standardized Analytical Methods (SAM) – Revision 5.0." Retrieved from: [Link]
Personal protective equipment for handling 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Comprehensive Safety & Handling Guide: 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the han...
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1354705-93-3). The guidance herein is synthesized from established safety principles for its constituent chemical groups and available hazard data to ensure the highest degree of safety for laboratory personnel.
Hazard Identification and Risk Assessment
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a powdered solid with specific health hazards identified.[1] A thorough risk assessment is the foundation of safe laboratory practice. The primary risks associated with this compound stem from its irritant properties and the potential for dust inhalation.
Carboxylic Acid Moiety: While generally weak acids, carboxylic acids can be corrosive and should not be stored with bases or in metal cabinets which are susceptible to corrosion.[2]
Pyrazole Core: Pyrazole derivatives are biologically active and should be handled with care, as some can be toxic.[3][4] A conservative approach, treating the compound as potentially hazardous, is mandatory.[3][5]
Ethynyl Group: The presence of an acetylene functional group warrants caution. Acetylene and its derivatives can be highly flammable and may form explosive compounds, especially with certain metals or under pressure.[6][7][8][9] Therefore, handling should occur away from ignition sources.
Immediate Action Summary
Hazard Category
Required Action & Personal Protective Equipment (PPE)
Eye Contact
Wear chemical safety goggles. In cases of potential dust generation or splashing, add a full-face shield.[10][11]
Skin Contact
Wear a laboratory coat and nitrile rubber gloves. Inspect gloves before use and change them frequently.[10][11]
Inhalation
All handling of the solid powder must be performed in a certified chemical fume hood to prevent dust inhalation.[10][12]
Ingestion
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][14][15]
Flammability
Handle away from heat, sparks, and open flames.[6][13]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to minimize exposure. The selection of PPE is directly dictated by the identified hazards.
Eye and Face Protection:
Mandatory: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[11]
Recommended for High-Risk Tasks: For operations with a higher risk of dust generation (e.g., weighing large quantities, scraping dried material), a full-face shield should be worn over safety goggles.[10]
Skin Protection:
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[10]
Lab Coat: A flame-retardant lab coat is required to protect against accidental skin contact. Ensure it is fully buttoned.
Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection:
Primary Control: The primary method for respiratory protection is engineering controls. All procedures involving the solid form of this compound must be conducted within a properly functioning and certified chemical fume hood to control dust.[10][12]
Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plan
Step-by-Step Handling Procedure
Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Ensure an eyewash station and safety shower are accessible.[14][15]
PPE Inspection: Before handling the chemical, don all required PPE as outlined above.
Weighing: To minimize dust, weigh the powder on a tared weigh paper or in a container within the fume hood. Avoid creating dust clouds.
Solution Preparation: If making a solution, add the solid to the solvent slowly.
Post-Handling Decontamination: After use, wipe down the work surface, spatula, and any other equipment with a damp cloth. Dispose of the cloth and bench paper as solid hazardous waste.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[15]
Emergency Procedures: Spills and Exposure
Small Spill (Solid):
Evacuate non-essential personnel.
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]
Carefully sweep the material into a designated hazardous waste container.[13]
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[3]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][13] If irritation persists, seek medical attention.[16]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][13] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[11][13] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13][17]
Waste Disposal Plan
Improper disposal is a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous waste.
Collect all solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.[3][19]
Core Principle: Never dispose of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid or its containers in the regular trash or down the sink.[2][18] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5]
Waste Disposal Workflow
Caption: Decision workflow for the disposal of chemical waste.
References
BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
BenchChem. (2025).
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid.
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BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Hydroxypyridine-4-carboxylic acid.
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetylene.
Frontiers in Chemistry. (2025).
ChemScene. (2025). Safety Data Sheet for 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
Air Products and Chemicals, Inc. (2007).
Princeton University Environmental Health and Safety. (n.d.). Acetylene.
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
Sigma-Aldrich. (2026).
Star International. (2016).
Echemi. (n.d.).
Angene Chemical. (2025).
Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-3-carboxylic acid.
ChemScene. (2021). Safety Data Sheet for 1H-Pyrazole-1-carboxylic acid, 3-amino-5-cyclobutyl-, 1,1-dimethylethyl ester.